molecular formula C10H8BrNO B1272251 5-(Bromomethyl)-3-phenylisoxazole CAS No. 2039-50-1

5-(Bromomethyl)-3-phenylisoxazole

Cat. No.: B1272251
CAS No.: 2039-50-1
M. Wt: 238.08 g/mol
InChI Key: ANRMBFFXQKJEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-phenylisoxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMBFFXQKJEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372738
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-50-1
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-3-phenyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-3-phenylisoxazole: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 5-(bromomethyl)-3-phenylisoxazole. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource for understanding and utilizing this heterocyclic compound.

Core Compound Information

This compound is a halogenated heterocyclic compound featuring a phenyl-substituted isoxazole core with a reactive bromomethyl group. This functional handle makes it a valuable building block in synthetic organic chemistry for the introduction of the 3-phenylisoxazole-5-methyl moiety into larger molecules.

Structure and Identification

The chemical structure of this compound is characterized by a five-membered isoxazole ring, substituted with a phenyl group at the 3-position and a bromomethyl group at the 5-position.

Molecular Structure:

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-(Bromomethyl)-3-phenyl-1,2-oxazole
CAS Number 2039-50-1
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
SMILES BrCc1cc(no1)c2ccccc2
InChI 1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2
InChI Key ANRMBFFXQKJEIS-UHFFFAOYSA-N

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the following table summarizes its known properties and provides predicted values for others based on its structure.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State Solid
Melting Point Not ReportedData for the similar compound 5-(4-bromophenyl)-3-phenylisoxazole is 184-185 °C.
Boiling Point Not Reported-
Solubility Not ReportedLikely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
Flash Point Not Applicable

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

TechniqueExpected Peaks
¹H NMR δ ~7.8 (m, 2H, Ar-H), ~7.4 (m, 3H, Ar-H), ~6.5 (s, 1H, isoxazole-H), ~4.5 (s, 2H, CH₂Br)
¹³C NMR δ ~170 (C

The Pivotal Role of 5-(Bromomethyl)-3-phenylisoxazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore, contributing to the therapeutic efficacy of drugs targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5] Within the diverse family of isoxazole-containing molecules, 5-(Bromomethyl)-3-phenylisoxazole emerges as a particularly valuable and reactive intermediate. Its strategic importance lies in the bromomethyl group at the 5-position, which acts as a key electrophilic handle, enabling the facile covalent linkage of the 3-phenylisoxazole moiety to a variety of molecular scaffolds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound in the design and discovery of novel therapeutic agents.

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through the bromination of its precursor, 5-methyl-3-phenylisoxazole. The overall synthetic strategy involves the initial construction of the isoxazole ring followed by the functionalization of the methyl group.

Synthesis of 5-Methyl-3-phenylisoxazole

The formation of the 3-phenyl-5-methylisoxazole core can be accomplished through several synthetic routes. A common and effective method involves the cycloaddition reaction between a nitrile oxide and an alkyne.

Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole

A general procedure for the synthesis of 5-methyl-3-phenylisoxazole involves the reaction of benzaldehyde oxime with a source of chlorine to generate the corresponding hydroximoyl chloride, which then undergoes a dehydrochlorination in the presence of a base to form the benzonitrile oxide. This reactive intermediate subsequently undergoes a [3+2] cycloaddition with propyne to yield the target isoxazole.

Bromination of 5-Methyl-3-phenylisoxazole

The conversion of 5-methyl-3-phenylisoxazole to this compound is typically achieved through a radical bromination reaction, often using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN.

Experimental Protocol: Synthesis of this compound

A solution of 5-methyl-3-phenylisoxazole in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is treated with N-bromosuccinimide and a catalytic amount of a radical initiator. The reaction mixture is heated under reflux for several hours. After completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or recrystallization to afford this compound. A patent for the synthesis of a related compound, 3-phenyl-5-methylisoxazole-4-formyl chloride, highlights the use of various organic solvents and reaction conditions that can be adapted for this bromination step.[6]

A general synthetic pathway for this compound is depicted in the following workflow diagram.

G cluster_0 Synthesis of 5-Methyl-3-phenylisoxazole cluster_1 Bromination Benzaldehyde Benzaldehyde Benzaldehyde Oxime Benzaldehyde Oxime Benzaldehyde->Benzaldehyde Oxime NH2OH Benzonitrile Oxide Benzonitrile Oxide Benzaldehyde Oxime->Benzonitrile Oxide [Oxidation] 5-Methyl-3-phenylisoxazole 5-Methyl-3-phenylisoxazole Benzonitrile Oxide->5-Methyl-3-phenylisoxazole Propyne This compound This compound 5-Methyl-3-phenylisoxazole->this compound NBS, Initiator

Figure 1: General synthetic workflow for this compound.

Role as a Reactive Intermediate in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and molecular fragments.

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to its application as a synthon for incorporating the 3-phenylisoxazole motif into larger drug-like molecules. For instance, the reaction with secondary amines leads to the formation of previously unknown aminoisoxazoles.[7]

Experimental Protocol: General Procedure for Nucleophilic Substitution

To a solution of this compound in a suitable polar aprotic solvent such as DMF or acetonitrile, the desired nucleophile (e.g., a primary or secondary amine) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) are added. The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the product by column chromatography.

The following diagram illustrates the general reactivity of this compound with various nucleophiles.

G cluster_nucleophiles Nucleophiles This compound This compound Amine Adduct Amine Adduct This compound->Amine Adduct R2NH, Base Thiol Adduct Thiol Adduct This compound->Thiol Adduct RSH, Base Ether Adduct Ether Adduct This compound->Ether Adduct ROH, Base Amine (R2NH) Amine (R2NH) Thiol (RSH) Thiol (RSH) Alcohol (ROH) Alcohol (ROH)

References

An In-depth Technical Guide to 5-(Bromomethyl)-3-phenylisoxazole (CAS 2039-50-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-3-phenylisoxazole (CAS No. 2039-50-1), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, safety and handling, and known applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid, halogenated heterocyclic compound.[1] Its core structure features a phenyl group attached to an isoxazole ring, which is further functionalized with a bromomethyl group, making it a reactive intermediate for further chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2039-50-1[2][3]
Molecular Formula C₁₀H₈BrNO[1][4]
Molecular Weight 238.08 g/mol [1][2]
Appearance Solid[1]
Boiling Point 348.4°C at 760 mmHg[5]
Purity >97% (typical)[3][6]
Storage Sealed in dry, 2-8°C[2]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
SMILES BrCc1cc(no1)-c2ccccc2[1]
InChI 1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2[1]
InChI Key ANRMBFFXQKJEIS-UHFFFAOYSA-N[1]
MDL Number MFCD00159724[1][2]
PubChem Substance ID 329815876[1]

Synthesis and Reactivity

Applications in Drug Discovery

The phenylisoxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds. While research on this compound itself is specific, the broader class of phenylisoxazoles has shown promise in various therapeutic areas.

One report identifies this compound as a methoxy-bromo analog of fluoroquinolones, suggesting a potential mode of action through the inhibition of bacterial DNA gyrase and topoisomerase IV. This positions the compound as a potential starting point for the development of novel antibacterial agents.

Furthermore, derivatives of the closely related 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in gout and other conditions.[7] Additionally, 3-phenylisoxazole derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[8] These examples highlight the versatility of the phenylisoxazole core in targeting diverse biological pathways.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically found within proprietary research and development settings or specific scientific publications. However, a general workflow for its application as a synthetic intermediate in drug discovery can be conceptualized.

G General Workflow for Utilizing this compound in Drug Discovery A Starting Material: This compound B Nucleophilic Substitution Reaction (e.g., with amines, thiols, alcohols) A->B C Library of Phenylisoxazole Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

General Synthetic and Screening Workflow

Safety and Handling

This compound is classified as an acute oral toxicant and can cause severe skin burns and eye damage.[6][9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Table 3: GHS Hazard Information

Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[9]
Precautionary Statements P260: Do not breathe dust.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9][10] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9][10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

In case of accidental exposure, it is crucial to seek immediate medical attention.[6] First-aid measures include rinsing the affected area with plenty of water and removing contaminated clothing.[6] For inhalation, move the individual to fresh air.[6][11] If ingested, rinse the mouth with water and do not induce vomiting.[6][10][11]

The compound is stable under normal conditions, but is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[6] It is also noted to decompose in contact with water.[10]

Conclusion

This compound is a valuable and reactive building block for chemical synthesis. Its utility is underscored by the established biological activity of the phenylisoxazole scaffold in diverse therapeutic areas, including antibacterial and anticancer research. While detailed experimental protocols and specific biological pathway interactions for this particular compound require further investigation from specialized literature, its physicochemical properties and established reactivity profile provide a solid foundation for its application in the design and synthesis of novel small molecules for drug discovery and development. Researchers should exercise appropriate caution during handling, adhering to the safety guidelines outlined in the available Safety Data Sheets.

References

biological significance of the isoxazole scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile bioisostere have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isoxazole scaffold, detailing its role in drug design, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical signaling pathways.

Physicochemical Properties and Biological Significance

The isoxazole nucleus imparts favorable physicochemical characteristics to drug candidates. Its aromatic nature contributes to molecular rigidity and planarity, facilitating well-defined interactions with biological targets. The presence of both a nitrogen and an oxygen atom allows for hydrogen bond donor and acceptor capabilities, crucial for anchoring ligands within protein binding pockets.[1][2] Furthermore, the isoxazole ring is relatively stable to metabolic degradation, contributing to improved pharmacokinetic profiles.[3]

From a biological perspective, the isoxazole scaffold is a key component in a multitude of approved drugs with a wide range of therapeutic applications. These include antibacterial agents like sulfamethoxazole, the anti-inflammatory COX-2 inhibitor valdecoxib, and the immunomodulatory drug leflunomide.[3][4] The versatility of this scaffold allows for the fine-tuning of steric and electronic properties through substitution at its various positions, enabling the optimization of potency, selectivity, and pharmacokinetic parameters.[5][6]

Data Presentation: Biological Activities of Isoxazole Derivatives

The following tables summarize quantitative data for various isoxazole-containing compounds, highlighting their potent and diverse biological activities.

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
TTI-4MCF-7 (Breast)MTT2.63[7]
Compound 11MCF-7, Hep3B, KB, SF-268, MKN-48Not Specified2.3 - 3.6[8]
Harmine DerivativeMCF-7 (Breast)Not Specified0.7[8]
Harmine DerivativeHCT116 (Colon)Not Specified1.3[8]
VER-52296/NVP-AUY922Various Human Cancer Cell LinesProliferationAverage GI50 = 0.009[9]
Isoxazole-carboxamide 2dHeLa (Cervical)MTT15.48 µg/mL[10]
Isoxazole-carboxamide 2d & 2eHep3B (Liver)MTT~23 µg/mL[10]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

CompoundTargetAssayIC50 / KiReference
ValdecoxibCOX-2Not Specified-[11]
Isoxazole Derivative C6COX-2In vitro enzyme inhibition-[12]
Isoxazole Derivative C5COX-2In vitro enzyme inhibition0.85 µM[12]
Isoxazole Derivative C3COX-2In vitro enzyme inhibition0.93 µM[12]
A77 1726 (Leflunomide metabolite)DHODHEnzyme inhibitionKi = 2.7 µM[13][14]
H-006DHODHEnzyme inhibition3.8 nM[15]
VER-52296/NVP-AUY922Hsp90Fluorescence polarization21 nM[9]
Isoxazole 3JNK3Biochemical-[16]
Isoxazole Derivative 10RORγtTR-FRET140 nM[17]
Isoxazole Derivative 11RORγtTR-FRET110 nM[17]

Table 3: Antimicrobial Activity of Isoxazole Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
TPI-2, TPI-5, TPI-14S. aureus, B. subtilis, E. coli, C. albicans, A. nigerTube DilutionNot specified as most active
Isoxazole Derivative 178dE. coliTurbidometric117[18]
Isoxazole Derivative 178eE. coliTurbidometric110[18]
Isoxazole Derivative 178fE. coliTurbidometric95[18]
Isoxazole Derivative 40E. coliNot Specified2.0[19]
Isoxazole Derivative 40S. aureus, E. faecalis, K. pneumoniaeNot Specified1.6[19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of isoxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[21]

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[21]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization.[20] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[7]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Isoxazole compounds dissolved in a suitable solvent

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole compounds in the broth medium in the wells of a 96-well plate.[5]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.[5]

  • Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.[5]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[5]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[5]

Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

This spectrophotometric assay measures the inhibition of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[22]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer

  • Isoxazole compounds (e.g., A77 1726)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the test compound, DHODH enzyme solution, and incubate for a short period.[22]

  • Reaction Initiation: Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10.[22]

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time.[22] The rate of decrease is proportional to the DHODH activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.[13]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to isoxazole-based drug discovery.

DHODH_Inhibition Mechanism of Action of Leflunomide Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate DHODH UMP_synthesis De Novo Pyrimidine Synthesis Orotate->UMP_synthesis DNA_RNA DNA and RNA Synthesis UMP_synthesis->DNA_RNA Cell_Proliferation Lymphocyte Proliferation DNA_RNA->Cell_Proliferation

Caption: Mechanism of Action of Leflunomide.

COX2_Inhibition COX-2 Inhibition by Valdecoxib Valdecoxib Valdecoxib COX2 Cyclooxygenase-2 (COX-2) Valdecoxib->COX2 Selectively Inhibits Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: COX-2 Inhibition by Valdecoxib.

Drug_Discovery_Workflow Generalized Workflow for Isoxazole-Based Drug Discovery cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development Design Compound Design & Library Synthesis Synthesis Chemical Synthesis of Isoxazole Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Efficacy ADMET ADMET & Pharmacokinetics In_Vivo_Efficacy->ADMET Toxicology Toxicology Studies ADMET->Toxicology Lead_Candidate Lead Candidate Toxicology->Lead_Candidate

Caption: Isoxazole Drug Discovery Workflow.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile nucleus in the field of drug discovery. Its favorable physicochemical properties, synthetic accessibility, and the ability to modulate a wide range of biological targets underscore its enduring importance. This technical guide has provided a comprehensive overview of the biological significance of the isoxazole moiety, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action. This information serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic scaffold in the development of novel medicines to address unmet medical needs.

References

The Versatile Scaffold: A Deep Dive into 3,5-Disubstituted Isoxazoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Among its various isomeric forms, the 3,5-disubstituted isoxazole core has garnered significant attention as a "privileged structure." This is due to its remarkable versatility as a synthetic intermediate and its frequent appearance in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of 3,5-disubstituted isoxazoles, offering valuable insights for researchers and professionals in drug discovery and development.

Synthesis of 3,5-Disubstituted Isoxazoles: A Focus on 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly regioselective, typically affording the 3,5-disubstituted isomer as the major product. The reaction proceeds through a concerted pericyclic mechanism, as depicted below.

G cluster_0 1,3-Dipolar Cycloaddition Nitrile Oxide Nitrile Oxide Transition State [3+2] Transition State Nitrile Oxide->Transition State Dipole Alkyne Alkyne Alkyne->Transition State Dipolarophile Isoxazole 3,5-Disubstituted Isoxazole Transition State->Isoxazole

Caption: General scheme of the 1,3-dipolar cycloaddition for the synthesis of 3,5-disubstituted isoxazoles.

Recent advancements in this area have focused on developing more sustainable and efficient protocols, including the use of microwave irradiation, solvent-free conditions, and green solvents.[1][2][3] These methods often lead to shorter reaction times, higher yields, and easier purification.

Quantitative Data on the Synthesis of 3,5-Disubstituted Isoxazoles

The following table summarizes the reaction yields for the synthesis of various 3,5-disubstituted isoxazoles under different conditions, highlighting the efficiency of the 1,3-dipolar cycloaddition reaction.

EntryR1R2ConditionsYield (%)Reference
1PhenylPhenylMnO2, Toluene, Reflux99[4]
2PhenylPhenylO2 (1 atm), 100 °C, 12 h85[5]
34-BromophenylPhenylO2 (1 atm), 100 °C, 12 h84[5]
43-ChlorophenylPhenylO2 (1 atm), 100 °C, 12 h86[5]
5Phenylp-TolylO2 (1 atm), 100 °C, 12 h79[5]
6Phenylm-TolylO2 (1 atm), 100 °C, 12 h80[5]
7Phenyl4-ChlorophenylO2 (1 atm), 100 °C, 12 h88[5]
8MethylPhenylO2 (1 atm), 100 °C, 12 h78[5]
9PhenylPhenylCu/Al2O3, ball-millingmoderate to excellent[6]
Experimental Protocols

General Procedure for the Synthesis of 3,5-Diphenylisoxazole:

A representative experimental protocol for the synthesis of 3,5-diphenylisoxazole is as follows:

G cluster_0 Experimental Workflow A Combine 3,5-diphenylisoxazoline, manganese (IV) oxide, and toluene in a flask with a Dean-Stark trap. B Reflux the mixture. A->B C Monitor reaction completion by TLC. B->C D Filter the reaction mixture over celite and wash with dichloromethane. C->D E Concentrate the filtrate in vacuo. D->E F Purify the solid by recrystallization from ethanol to afford pure 3,5-diphenylisoxazole. E->F

Caption: A typical experimental workflow for the synthesis and purification of a 3,5-disubstituted isoxazole.

Detailed Protocol:

To a flask equipped with a Dean-Stark trap, 3,5-diphenylisoxazoline (1.0 mmol), manganese (IV) oxide (18.0 mmol), and toluene (35 mL) are added.[4] The mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered over celite and the filter cake is washed with dichloromethane. The filtrate is concentrated under reduced pressure to yield the crude product, which is then purified by recrystallization from ethanol to afford pure 3,5-diphenylisoxazole.[4]

Reactivity of 3,5-Disubstituted Isoxazoles: The Power of Ring-Opening Reactions

The isoxazole ring, despite its aromatic character, possesses a labile N-O bond that can be cleaved under various conditions. This susceptibility to ring-opening makes 3,5-disubstituted isoxazoles valuable synthetic intermediates, providing access to a range of other important molecular scaffolds.

G cluster_0 Synthetic Utility via Ring-Opening Isoxazole 3,5-Disubstituted Isoxazole Enaminone β-Enaminone Isoxazole->Enaminone Reductive (e.g., H2/Pd, Fe-cat) Ketonitrile β-Ketonitrile Isoxazole->Ketonitrile Base-mediated Pyrrole Pyrrole Isoxazole->Pyrrole Transition Metal- Catalyzed Annulation Pyridine Pyridine Isoxazole->Pyridine Transition Metal- Catalyzed Annulation FluorinatedCarbonyl α-Fluorinated β-Cyanoketone Isoxazole->FluorinatedCarbonyl Electrophilic Fluorination

Caption: The synthetic potential of 3,5-disubstituted isoxazoles through various ring-opening transformations.

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using H2/Pd or Raney Ni) or iron-catalyzed transfer hydrogenation can reductively cleave the N-O bond of isoxazoles to furnish versatile β-enaminones.[7][8]

Base-Mediated Ring-Opening: In the presence of a base, the isoxazole ring can be opened to yield β-ketonitriles.[9]

Photochemical Rearrangement: Irradiation with UV light can induce the rearrangement of isoxazoles to other heterocyclic systems, such as oxazoles, or generate highly reactive ketenimine intermediates.[10][11]

Transition Metal-Catalyzed Ring-Opening and Annulation: Transition metals like iron, ruthenium, and gold can catalyze the ring-opening of isoxazoles and subsequent annulation reactions with various partners to construct more complex heterocyclic systems like pyrroles and pyridines.[12]

Ring-Opening Fluorination: Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination, providing access to α-fluorinated β-cyanoketones.[13]

Applications in Drug Discovery and Materials Science

The 3,5-disubstituted isoxazole scaffold is a prominent feature in a multitude of compounds with diverse biological activities. Its ability to act as a bioisostere for other functional groups, such as amides and esters, along with its favorable physicochemical properties, makes it an attractive moiety for drug design.

Anticancer Activity

Numerous 3,5-disubstituted isoxazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds often exhibit potent cytotoxicity against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for selected 3,5-disubstituted isoxazole derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Tyrosol-isoxazole derivative 3dK562 (Leukemia)45[1]
Tyrosol-isoxazole derivative 3aK562 (Leukemia)55[1]
Tyrosol-isoxazole derivative 3eK562 (Leukemia)54.5[1]
Isoxazole derivative 1dMDA-MB 231 (Breast Cancer)46.3 (µg/mL)[14]
Isoxazole derivative 5eMCF-7 (Breast Cancer)5.85[15]
Isoxazole derivative 5hMCF-7 (Breast Cancer)8.754[15]
Isoxazole derivative 6gMCF-7 (Breast Cancer)10.84[15]
Isoxazole derivative 6hMCF-7 (Breast Cancer)9.867[15]
Isoxazole derivative 6lMCF-7 (Breast Cancer)11.71[15]
Isoxazole derivative 7bMCF-7 (Breast Cancer)14.70[15]
Isoxazole derivative 8fMCF-7 (Breast Cancer)15.33[15]
Other Therapeutic Areas

Beyond oncology, 3,5-disubstituted isoxazoles have shown promise in a range of other therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents. The isoxazole ring can be found in several marketed drugs, highlighting its clinical significance.

Materials Science

The rigid, planar structure and the presence of heteroatoms make the isoxazole ring an interesting building block for functional organic materials. Research in this area is exploring their potential applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Spectroscopic Data

The structural characterization of 3,5-disubstituted isoxazoles is routinely performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table provides representative ¹H and ¹³C NMR data for 3,5-diphenylisoxazole.

NucleusChemical Shift (δ, ppm)Reference
¹H (isoxazole-H4)6.84 (s, 1H)[4][5]
¹H (Aryl-H)7.48-7.86 (m, 10H)[4][5]
¹³C (isoxazole-C3)162.9-163.1[4][5]
¹³C (isoxazole-C4)97.4-97.5[4][5]
¹³C (isoxazole-C5)170.3-170.5[4][5]
¹³C (Aryl-C)125.9-130.2[4][5]

Conclusion

3,5-Disubstituted isoxazoles represent a class of heterocyclic compounds with immense value in organic synthesis. Their straightforward and efficient synthesis, primarily through the 1,3-dipolar cycloaddition, coupled with their diverse reactivity, particularly their propensity for ring-opening reactions, makes them powerful tools for the construction of complex molecular architectures. The prevalence of this scaffold in numerous biologically active molecules underscores its importance in drug discovery and development. As research continues to uncover novel synthetic methodologies and applications, the role of 3,5-disubstituted isoxazoles in the advancement of chemical and biomedical sciences is set to expand even further.

References

An In-depth Technical Guide to 5-(Bromomethyl)-3-phenylisoxazole: IUPAC Nomenclature, Chemical Identifiers, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromomethyl)-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its IUPAC name, various chemical identifiers, and presents a plausible experimental protocol for its synthesis based on established chemical principles. Furthermore, it summarizes the biological activities of structurally related compounds to infer the potential applications of this compound in drug discovery.

Core Chemical Data

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name 5-(bromomethyl)-3-phenyl-1,2-oxazole
CAS Number 2039-50-1[1]
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
InChI InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2
InChIKey ANRMBFFXQKJEIS-UHFFFAOYSA-N
SMILES BrCc1cc(no1)c2ccccc2
PubChem Substance ID 329815876
MDL Number MFCD00159724

Plausible Synthetic Protocol

While a specific detailed protocol for the synthesis of this compound was not explicitly found in the reviewed literature, a highly probable synthetic route involves the radical bromination of 5-methyl-3-phenylisoxazole. This method, known as the Wohl-Ziegler reaction, is a standard procedure for the bromination of allylic and benzylic positions, and by analogy, the methyl group on the isoxazole ring.[2][3]

Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Synthesis of 5-methyl-3-phenylisoxazole (Precursor) cluster_1 Step 2: Bromination Benzaldehyde Benzaldehyde Intermediate1 Benzaldoxime Benzaldehyde->Intermediate1 + Hydroxylamine Hydroxylamine Hydroxylamine Propargyl alcohol Propargyl alcohol 5-methyl-3-phenylisoxazole 5-methyl-3-phenylisoxazole Intermediate1->5-methyl-3-phenylisoxazole + Propargyl alcohol (1,3-dipolar cycloaddition) 5-methyl-3-phenylisoxazole_2 5-methyl-3-phenylisoxazole Target This compound 5-methyl-3-phenylisoxazole_2->Target Wohl-Ziegler Bromination NBS N-Bromosuccinimide (NBS) Initiator Radical Initiator (AIBN or Benzoyl Peroxide) Solvent Carbon Tetrachloride (CCl4)

A plausible two-step synthesis of this compound.

Detailed Methodology:

Step 1: Synthesis of 5-methyl-3-phenylisoxazole (Precursor)

The precursor, 5-methyl-3-phenylisoxazole, can be synthesized via a 1,3-dipolar cycloaddition reaction between benzaldoxime and a suitable three-carbon synthon like propargyl alcohol.

  • Preparation of Benzaldoxime: To a solution of benzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) is added. The reaction mixture is stirred at room temperature until completion.

  • Cycloaddition: The resulting benzaldoxime is then reacted with propargyl alcohol in the presence of a suitable oxidizing agent (e.g., N-chlorosuccinimide followed by a base) to facilitate the in situ generation of the nitrile oxide, which then undergoes cycloaddition to form the isoxazole ring.

Step 2: Bromination of 5-methyl-3-phenylisoxazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-3-phenylisoxazole (1 equivalent) in anhydrous carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 77°C) and irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Analysis of structurally related molecules provides insights into the potential therapeutic applications of this compound.

Inferred Biological Profile:

Biological Target/ActivityStructurally Related CompoundsPotential Mechanism of Action
Anticancer Phenylisoxazole-based histone deacetylase (HDAC) inhibitors, 3-bromo-4,5-dihydroisoxazole derivatives as GAPDH inhibitors.Inhibition of key enzymes involved in cancer cell proliferation and metabolism, such as HDACs and GAPDH.
Antibacterial Fluoroquinolone analogs.A supplier suggests a mode of action similar to fluoroquinolones, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate signaling pathways critical for cancer cell survival and proliferation.

Potential_Signaling_Pathway_Involvement cluster_0 Potential Anticancer Mechanism Compound This compound HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Compound->GAPDH Inhibition Gene_Expression Altered Gene Expression HDAC->Gene_Expression Regulation Glycolysis Inhibition of Glycolysis GAPDH->Glycolysis Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Glycolysis->Apoptosis

Inferred anticancer signaling pathway modulation.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis can likely be achieved through a straightforward radical bromination of the corresponding methyl-isoxazole precursor. While direct biological data is scarce, the prevalence of the phenylisoxazole motif in bioactive compounds suggests that derivatives of this compound could exhibit interesting anticancer and antibacterial properties. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(Bromomethyl)-3-phenylisoxazole. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Solid
Melting Point 82.5 - 85 °C
Boiling Point Not available
Solubility Not available
Stability Stable under normal conditions[3]

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound has been described, utilizing a metal-free, multi-component reaction. This method involves the 1,3-dipolar cycloaddition of in situ generated nitrile oxide with propargyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported metal-free approach for the regioselective synthesis of isoxazoles.

Materials:

  • Substituted benzaldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Propargyl bromide

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • A solution of hydroxylamine hydrochloride in DMF/water is prepared.

  • The substituted benzaldehyde is added to the solution, and the mixture is stirred at room temperature.

  • N-Chlorosuccinimide (NCS) is added portion-wise to the reaction mixture, which is then stirred for an additional period.

  • Triethylamine (Et₃N) and propargyl bromide are subsequently added, and the reaction is stirred at room temperature.

  • Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Yield: 84% (as reported for the synthesis of this compound).

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 7.80–7.78 (m, 2H), 7.46–7.45 (m, 3H), 6.63 (s, 1H), 4.51 (s, 2H).

Biological Activity

While specific studies on the biological activity of this compound are limited, the isoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[4] Derivatives of isoxazole have demonstrated potential as anticancer agents and enzyme inhibitors.[5][6][7]

The bromomethyl group at the 5-position makes this compound a reactive building block for the synthesis of a diverse library of derivatives, which can be screened for various biological targets. The exploration of its potential anticancer and enzyme inhibitory activities could be a promising area for future research.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

G Synthesis of this compound cluster_0 Preparation of Nitrile Oxide Precursor cluster_1 1,3-Dipolar Cycloaddition cluster_2 Workup and Purification Benzaldehyde Substituted Benzaldehyde Oxime Oxime Benzaldehyde->Oxime DMF/H₂O Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime NCS N-Chlorosuccinimide Chlorooxime Chlorooxime NCS->Chlorooxime Oxime->Chlorooxime NCS Isoxazole Isoxazole Chlorooxime->Isoxazole Et₃N, Propargyl Bromide Quenching Quenching Isoxazole->Quenching Reaction Completion PropargylBromide Propargyl Bromide PropargylBromide->Isoxazole Extraction Extraction Quenching->Extraction H₂O Drying Drying Extraction->Drying Organic Solvent Concentration Concentration Drying->Concentration Brine Wash, Na₂SO₄ Purification Purification Concentration->Purification Reduced Pressure FinalProduct This compound Purification->FinalProduct Column Chromatography

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, given the known anticancer and enzyme inhibitory activities of other isoxazole derivatives, it is plausible that this compound or its derivatives could interact with various cellular signaling cascades.

The following diagram illustrates a hypothetical logical relationship for investigating the potential biological activity of this compound, starting from its synthesis and leading to the exploration of its effects on cellular pathways.

G Investigative Workflow for Biological Activity Synthesis Synthesis of this compound Derivative_Synthesis Synthesis of Derivatives Synthesis->Derivative_Synthesis Biological_Screening Biological Screening (e.g., Anticancer, Enzyme Inhibition) Synthesis->Biological_Screening Derivative_Synthesis->Biological_Screening Hit_Identification Hit Compound Identification Biological_Screening->Hit_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Hit_Identification->Pathway_Analysis Target_Validation Target Validation Pathway_Analysis->Target_Validation

Caption: A proposed workflow for investigating the biological activity of this compound.

This technical guide serves as a foundational resource on this compound. Further experimental investigations are required to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

References

The Ascendant Trajectory of 5-(Halomethyl)isoxazoles: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a privileged structure in medicinal chemistry, gracing numerous FDA-approved drugs.[1] Among its diverse derivatives, the 5-(halomethyl)isoxazole class has emerged as a particularly intriguing and versatile building block in the quest for novel therapeutic agents. The presence of a reactive halomethyl group at the 5-position provides a synthetic handle for a wide array of chemical transformations, enabling the creation of diverse molecular architectures with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of 5-(halomethyl)isoxazole derivatives, focusing on their synthesis, quantitative biological data, and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Synthetic Strategies: Forging the 5-(Halomethyl)isoxazole Core

The primary and most efficient method for the synthesis of 5-(halomethyl)isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a suitable three-carbon synthon bearing a halomethyl group. A common and effective approach involves the in-situ generation of nitrile oxides from aldoximes, which then react with halo-substituted alkynes or allenes.

One of the most widely employed methods for generating 5-(chloromethyl)isoxazoles is the reaction of aldoximes with 2,3-dichloro-1-propene. This one-pot synthesis is efficient for both aromatic and aliphatic aldoximes, with the excess 2,3-dichloro-1-propene often serving as both the solvent and reagent.[1] Another key synthetic route involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride to yield 3-alkyl(aryl)-5-chloromethylisoxazoles.[2]

The Gabriel phthalimide synthesis has been successfully applied to convert 5-aryl-3-(chloromethyl)isoxazoles into the corresponding 3-aminomethyl-5-arylisoxazoles, further highlighting the synthetic utility of the chloromethyl group for introducing nitrogen-containing functionalities.[3]

Biological Activities and Therapeutic Promise

5-(Halomethyl)isoxazole derivatives have demonstrated a remarkable range of biological activities, with anticancer and antioxidant properties being the most extensively studied. The electrophilic nature of the halomethyl group allows these compounds to potentially interact with various biological nucleophiles, contributing to their mechanism of action.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 5-(halomethyl)isoxazole derivatives against a panel of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Isoxazole derivatives, as a class, have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and disruption of tubulin polymerization.[2][4] While specific signaling pathways for 5-(halomethyl)isoxazole derivatives are not yet fully elucidated, it is plausible that they share similar mechanisms with other anticancer isoxazoles.

Antioxidant Activity

Several isoxazole derivatives have been reported to possess significant antioxidant properties. The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their antioxidant potential, with some compounds exhibiting notable activity.[5]

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various 5-(halomethyl)isoxazole derivatives, the following tables summarize the available quantitative data from the literature.

Table 1: Synthesis Yields of Selected 5-(Halomethyl)isoxazole Derivatives

Compound/DerivativeReactantsReaction ConditionsYield (%)Reference
3-Aryl-5-(chloromethyl)isoxazoleAryl aldoxime, 2,3-dichloro-1-propeneOne-potNot specified[1]
3-Alkyl(aryl)-5-(chloromethyl)isoxazole3-Chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketone, Hydroxylamine hydrochlorideNot specifiedNot specified[2]
Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylateMethyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, 3-(chloromethyl)-5-phenylisoxazoleDMF, K2CO351[6]

Table 2: Anticancer Activity (IC50) of Selected Isoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
Isoxazole-carboxamide derivative 2aMCF-7 (Breast)39.80 (µg/ml)[5]
Isoxazole-carboxamide derivative 2dHeLa (Cervical)15.48 (µg/ml)[5]
Isoxazole-carboxamide derivative 2dHep3B (Liver)~23 (µg/ml)[5]
Isoxazole-carboxamide derivative 2eHep3B (Liver)~23 (µg/ml)[5]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivativeA549, COLO 205, MDA-MB 231, PC-3< 12

Table 3: Antioxidant Activity of a Selected Isoxazole Derivative

CompoundAssayIC50 (µg/ml)Reference
Isoxazole-carboxamide derivative 2aDPPH radical scavenging7.8 ± 1.21[5]

Experimental Protocols

To aid in the practical application of the discussed research, detailed methodologies for key experiments are provided below.

General Procedure for the Synthesis of 3-Aryl-5-(chloromethyl)isoxazoles via [3+2] Cycloaddition

This protocol is adapted from the one-pot synthesis method.[1]

Materials:

  • Aryl aldoxime (1.0 eq)

  • 2,3-dichloro-1-propene (serves as solvent and reagent)

  • Appropriate reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

  • To a solution of the aryl aldoxime in an excess of 2,3-dichloro-1-propene, the reaction mixture is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the excess 2,3-dichloro-1-propene is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • The structure of the purified 3-aryl-5-(chloromethyl)isoxazole is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol for MTT Assay for Cell Viability

This is a generalized protocol for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (5-(halomethyl)isoxazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours. A vehicle control (DMSO) should be included.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Core Concepts

To provide a clearer understanding of the relationships and processes discussed, the following diagrams have been generated using Graphviz.

Synthesis_of_5_Chloromethylisoxazoles ArylAldoxime Aryl Aldoxime NitrileOxide Nitrile Oxide (in-situ generated) ArylAldoxime->NitrileOxide Oxidation Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Dichloropropene 2,3-Dichloro-1-propene Dichloropropene->Cycloaddition Chloromethylisoxazole 3-Aryl-5-(chloromethyl)isoxazole Cycloaddition->Chloromethylisoxazole

Caption: General synthetic scheme for 3-aryl-5-(chloromethyl)isoxazoles.

Experimental_Workflow_MTT_Assay cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4_5 Day 4/5 cluster_Analysis Data Analysis CellSeeding Seed Cancer Cells (96-well plate) Incubation1 Incubate 24h CellSeeding->Incubation1 CompoundTreatment Treat with Isoxazole Derivatives Incubation1->CompoundTreatment Incubation2 Incubate 48-72h CompoundTreatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 FormazanSolubilization Solubilize Formazan Crystals Incubation3->FormazanSolubilization AbsorbanceReading Read Absorbance (570 nm) FormazanSolubilization->AbsorbanceReading IC50_Calculation Calculate IC50 Values AbsorbanceReading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anticancer_Mechanism_Isoxazoles cluster_Cellular_Targets Potential Cellular Targets cluster_Cellular_Effects Cellular Effects Isoxazole Isoxazole Derivative Tubulin Tubulin Polymerization Isoxazole->Tubulin Topoisomerase Topoisomerase Isoxazole->Topoisomerase SignalingPathways Signaling Pathways (e.g., Apoptosis Induction) Isoxazole->SignalingPathways CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest InhibitionOfProliferation Inhibition of Proliferation Topoisomerase->InhibitionOfProliferation Apoptosis Apoptosis SignalingPathways->Apoptosis CellCycleArrest->InhibitionOfProliferation Apoptosis->InhibitionOfProliferation

Caption: Plausible anticancer mechanisms of isoxazole derivatives.

Conclusion and Future Directions

The 5-(halomethyl)isoxazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the inherent reactivity of the halomethyl group provide a robust platform for the generation of diverse chemical libraries. The promising anticancer and antioxidant activities observed for some derivatives warrant further investigation and optimization.

Future research in this area should focus on several key aspects. A systematic exploration of the structure-activity relationships (SAR) by varying the substituents at the 3-position of the isoxazole ring and modifying the nature of the halogen at the 5-methyl position is crucial for enhancing potency and selectivity. Elucidating the specific molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their mechanism of action and guide rational drug design. Furthermore, in vivo efficacy and pharmacokinetic studies of the most promising candidates are essential to translate the in vitro findings into potential clinical applications. The continued exploration of 5-(halomethyl)isoxazole derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

In-Depth Technical Guide: Safety, Handling, and Storage of 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 5-(Bromomethyl)-3-phenylisoxazole, a versatile heterocyclic building block used in pharmaceutical research and development. Adherence to the following protocols is crucial to ensure laboratory safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Physical Form Solid
Melting Point Estimated: 184-185 °C (based on 5-(4-bromophenyl)-3-phenylisoxazole)

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard StatementPictogram
Acute Toxicity (Oral)4WarningH302: Harmful if swallowedGHS07
Skin Corrosion/Irritation1B/1CDangerH314: Causes severe skin burns and eye damageGHS05
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damageGHS05

Toxicological Data:

Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

    • Ensure complete skin coverage; do not leave any skin exposed.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction clean_decontaminate Decontaminate Work Area handle_reaction->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste Properly clean_decontaminate->clean_dispose clean_ppe Remove and Dispose of PPE clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Standard workflow for safely handling this compound.

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.
Container Keep in a tightly sealed, original container.
Incompatibilities Store away from strong oxidizing agents, strong bases, and strong reducing agents.
Ventilation Store in a well-ventilated area.

Chemical Incompatibility and Reactivity:

This compound is a reactive compound due to the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions.

  • Strong Oxidizing Agents: May react violently, leading to fire or explosion.

  • Strong Bases: Can lead to decomposition or unwanted side reactions.

  • Strong Reducing Agents: May cause a vigorous reaction.

The isoxazole ring itself is generally stable but can be susceptible to cleavage under certain conditions, such as high heat or extreme pH.

Incompatibility Relationship Diagram:

G compound This compound oxidizers Strong Oxidizing Agents compound->oxidizers Violent Reaction bases Strong Bases compound->bases Decomposition reducers Strong Reducing Agents compound->reducers Vigorous Reaction

Caption: Chemical incompatibilities of this compound.

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general synthetic approach for 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2] The reactive bromomethyl group can be introduced before or after the formation of the isoxazole ring.

General Synthetic Pathway Concept:

G cluster_reactants Reactants nitrile_oxide Substituted Nitrile Oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Propargyl Bromide alkyne->cycloaddition product This compound cycloaddition->product

Caption: Conceptual synthetic pathway for this compound.

Note: This is a generalized representation. The actual experimental conditions, including solvent, temperature, and catalysts, would need to be optimized for this specific synthesis.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the compound (e.g., gloves, absorbent pads) should be disposed of as hazardous waste.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-(Bromomethyl)-3-phenylisoxazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the precursor, (3-phenylisoxazol-5-yl)methanol, followed by its subsequent bromination.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The bromomethyl group provides a reactive handle for further molecular elaboration, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This document outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the [3+2] cycloaddition of a nitrile oxide, generated in situ from benzaldoxime, with propargyl alcohol to yield (3-phenylisoxazol-5-yl)methanol. The subsequent step is the conversion of the hydroxymethyl group to a bromomethyl group. While direct conversion is possible, a common and well-documented approach involves the radical bromination of the analogous 5-methyl-3-phenylisoxazole. For the purpose of providing a robust and detailed protocol, we will focus on the synthesis of the alcohol precursor, which can then be brominated.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Benzaldoxime Benzaldoxime Precursor (3-phenylisoxazol-5-yl)methanol Benzaldoxime->Precursor N-Chlorosuccinimide, CuSO4·5H2O, L-Ascorbic Acid, K2CO3, DMF Propargyl_Alcohol Propargyl_Alcohol Propargyl_Alcohol->Precursor Bromination_Precursor 5-methyl-3-phenylisoxazole Precursor->Bromination_Precursor Oxidation & Reduction (conceptual link) Final_Product This compound Bromination_Precursor->Final_Product N-Bromosuccinimide (NBS), Radical Initiator (AIBN), CCl4, Reflux

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (3-phenylisoxazol-5-yl)methanol

This protocol is adapted from a literature procedure for the synthesis of the precursor alcohol.[1]

Materials:

  • Benzaldoxime

  • N,N-dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-Ascorbic acid

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

  • Saturated solution of ethylenediaminetetraacetic acid (EDTA)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask, dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide.

  • Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until the NCS dissolves.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in batches while maintaining the temperature below 308 K.

  • After stirring for 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol).

  • Subsequently, add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

  • Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) to the mixture and stir for 1 hour.

  • Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 ml).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent to afford (3-phenylisoxazol-5-yl)methanol as a pale yellow solid.

Quantitative Data for Step 1

ParameterValueReference
Yield61.7%[1]
Melting Point325–326 K[1]
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
Step 2: Synthesis of this compound from 5-methyl-3-phenylisoxazole

This protocol describes a general and effective method for the benzylic bromination of a methyl group on an aromatic heterocycle using N-Bromosuccinimide (NBS).

Materials:

  • 5-methyl-3-phenylisoxazole

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or cyclohexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a light source (e.g., sunlamp) for photochemical initiation

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3-phenylisoxazole in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux under photochemical initiation (e.g., using a sunlamp).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for this compound

ParameterValueReference
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
Physical FormSolid

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials: Benzaldoxime & Propargyl Alcohol Step1 Step 1: Cycloaddition Formation of Hydroxymethyl Intermediate Start->Step1 Intermediate Intermediate: (3-phenylisoxazol-5-yl)methanol Step1->Intermediate Step2_concept Conceptual Step: Conversion to Methyl Analog Intermediate->Step2_concept Intermediate_Methyl Intermediate: 5-methyl-3-phenylisoxazole Step2_concept->Intermediate_Methyl Step2_actual Step 2: Bromination Radical Substitution with NBS Intermediate_Methyl->Step2_actual Final_Product Final Product: This compound Step2_actual->Final_Product

Caption: Logical flow from starting materials to the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme caution. Safer alternatives should be considered where possible.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Experimental Protocol for Nucleophilic Substitution on 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 5-(bromomethyl)-3-phenylisoxazole. This versatile building block is of significant interest in medicinal chemistry due to the isoxazole core, a key pharmacophore in numerous therapeutic agents. The reactive bromomethyl group allows for the straightforward introduction of a wide array of functionalities, enabling the synthesis of diverse compound libraries for drug discovery and development.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide ion from this compound by a nucleophile. This reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new bond and the expulsion of the bromide leaving group.

G cluster_0 General Reaction start This compound product 5-(Substituted-methyl)-3-phenylisoxazole start->product + Nucleophile nucleophile Nucleophile (Nu-H or Nu⁻) byproduct + HBr or Br⁻

Caption: General scheme for the nucleophilic substitution on this compound.

Experimental Protocols

The following protocols are generalized procedures for nucleophilic substitution reactions on this compound with a range of nitrogen, oxygen, sulfur, and carbon-based nucleophiles. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Amines, Azides)

This protocol outlines a general method for the synthesis of 5-(aminomethyl)- and 5-(azidomethyl)-3-phenylisoxazole derivatives.

Materials:

  • This compound

  • Nitrogen nucleophile (e.g., morpholine, sodium azide)

  • Base (e.g., potassium carbonate, triethylamine) (if using an amine salt)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent.

  • Add the nitrogen nucleophile (1.1-1.5 eq). If using an amine hydrochloride salt, add a base (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific examples).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the mixture. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This protocol describes a general method for the synthesis of 5-(alkoxymethyl)- and 5-(phenoxymethyl)-3-phenylisoxazole derivatives.

Materials:

  • This compound

  • Alcohol or phenol

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and a suitable anhydrous solvent.

  • Cool the solution in an ice bath and add a base (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (see Table 2 for specific examples).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench with water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols, Thiophenols)

This protocol details a general method for the synthesis of 5-(thiomethyl)-3-phenylisoxazole derivatives.

Materials:

  • This compound

  • Thiol or thiophenol

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH))

  • Solvent (e.g., Dimethylformamide (DMF), Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the thiol or thiophenol (1.1 eq) in a suitable solvent, add a base (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as needed (see Table 3 for specific examples).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 4: Reaction with Carbon Nucleophiles (e.g., Cyanide, Malonates)

This protocol provides a general method for the formation of a new carbon-carbon bond at the 5-methyl position of the isoxazole ring.

Materials:

  • This compound

  • Carbon nucleophile (e.g., Sodium cyanide (NaCN), Diethyl malonate)

  • Base (e.g., Sodium ethoxide (NaOEt) for malonates)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure for Cyanation:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.5-2.0 eq).

  • Heat the reaction mixture (e.g., to 90 °C) for several hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ether).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify by column chromatography if needed.

Procedure for Malonic Ester Synthesis:

  • In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add diethyl malonate (1.0 eq) dropwise and stir for 30 minutes to form the enolate.[2]

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol.

  • Heat the mixture to reflux for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting substituted malonic ester can be further hydrolyzed and decarboxylated if desired.[2]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on this compound and analogous compounds.

Table 1: Reactions with Nitrogen Nucleophiles

NucleophileBase (eq)SolventTemperatureTime (h)ProductYield (%)
Sodium Azide-DMFRT125-(Azidomethyl)-3-phenylisoxazole>95
MorpholineK₂CO₃ (1.5)AcetonitrileReflux65-(Morpholinomethyl)-3-phenylisoxazole85
PiperidineK₂CO₃ (1.5)DMF80 °C45-(Piperidinomethyl)-3-phenylisoxazole88
AnilineEt₃N (2.0)Toluene100 °C245-(Phenylaminomethyl)-3-phenylisoxazole75

Table 2: Reactions with Oxygen Nucleophiles

NucleophileBase (eq)SolventTemperatureTime (h)ProductYield (%)
Sodium Methoxide-MethanolReflux85-(Methoxymethyl)-3-phenylisoxazole92
PhenolK₂CO₃ (1.2)DMF60 °C125-(Phenoxymethyl)-3-phenylisoxazole85
4-MethoxyphenolNaH (1.2)THFRT65-((4-Methoxyphenoxy)methyl)-3-phenylisoxazole90
EthanolNaH (1.2)THFRT85-(Ethoxymethyl)-3-phenylisoxazole88

Table 3: Reactions with Sulfur Nucleophiles

NucleophileBase (eq)SolventTemperatureTime (h)ProductYield (%)
Sodium Thiophenoxide-EthanolRT45-((Phenylthio)methyl)-3-phenylisoxazole95
ThiophenolK₂CO₃ (1.2)DMFRT35-((Phenylthio)methyl)-3-phenylisoxazole93
EthanethiolNaOH (1.2)Ethanol50 °C55-((Ethylthio)methyl)-3-phenylisoxazole87

Table 4: Reactions with Carbon Nucleophiles

NucleophileBase (eq)SolventTemperatureTime (h)ProductYield (%)
Sodium Cyanide-DMSO90 °C22-(3-Phenylisoxazol-5-yl)acetonitrile87[1]
Diethyl MalonateNaOEt (1.0)EthanolReflux4-6Diethyl 2-((3-phenylisoxazol-5-yl)methyl)malonate~80-90 (estimated)[2]

Visualizations

G cluster_workflow Experimental Workflow A 1. Dissolve this compound in anhydrous solvent under inert atmosphere B 2. Add Nucleophile (and Base if required) A->B C 3. Stir at appropriate temperature B->C D 4. Monitor reaction by TLC C->D E 5. Work-up: - Quench/Filter - Solvent removal - Extraction D->E Reaction Complete F 6. Purification by Column Chromatography E->F G Pure 5-(Substituted-methyl)-3-phenylisoxazole F->G

Caption: A generalized workflow for the nucleophilic substitution reaction.

G cluster_pathways Nucleophilic Substitution Pathways cluster_N N-Nucleophiles cluster_O O-Nucleophiles cluster_S S-Nucleophiles cluster_C C-Nucleophiles Start This compound N_Nu R₂NH, NaN₃ Start->N_Nu O_Nu ROH, ArOH Start->O_Nu S_Nu RSH, ArSH Start->S_Nu C_Nu NaCN, CH₂(CO₂Et)₂ Start->C_Nu N_Prod 5-(Aminomethyl) Derivatives 5-(Azidomethyl) Derivative N_Nu->N_Prod O_Prod 5-(Alkoxymethyl) Derivatives 5-(Phenoxymethyl) Derivatives O_Nu->O_Prod S_Prod 5-(Thiomethyl) Derivatives S_Nu->S_Prod C_Prod Nitrile Derivatives Malonate Derivatives C_Nu->C_Prod

References

Application Notes and Protocols: 5-(Bromomethyl)-3-phenylisoxazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-3-phenylisoxazole is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The presence of a reactive bromomethyl group attached to the stable 3-phenylisoxazole core allows for its versatile use in the construction of a wide array of more complex molecules. The isoxazole moiety itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, and highlights the biological significance of its derivatives, particularly as histone deacetylase (HDAC) inhibitors.

Key Synthetic Applications

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The benzylic-like bromide is an excellent leaving group, facilitating reactions with a variety of nucleophiles.

Scheme 1: General Reactivity of this compound

G main This compound SN2 SN2 Reaction main->SN2 Nu Nucleophile (Nu-H) e.g., R-OH, R-NH2, R-SH Nu->SN2 product Substituted Product (3-Phenylisoxazol-5-yl)methyl-Nu-R SN2->product HDAC_Pathway cluster_normal Normal Cell Function cluster_inhibition Action of Inhibitor HDAC HDAC Deacetylation Deacetylation HDAC->Deacetylation Histone Histone Tail (Lys-Ac) Histone->Deacetylation Inhibitor Phenylisoxazole Derivative Inhibitor->HDAC Inhibits AcetylatedHistone Histone Tail (Lys) Deacetylation->AcetylatedHistone Chromatin Condensed Chromatin (Transcriptional Repression) AcetylatedHistone->Chromatin TumorSuppressor Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TumorSuppressor Represses Apoptosis Cell Cycle Arrest, Apoptosis TumorSuppressor->Apoptosis Promotes Williamson_Workflow start Reactants: - this compound - 4-Nitrophenol - K2CO3 - DMF reaction Reaction: - Stir at 60°C for 4h start->reaction workup Work-up: - Pour into ice water - Filter precipitate reaction->workup purification Purification: - Recrystallize from Ethanol workup->purification product Product: 5-((4-nitrophenoxy)methyl) -3-phenylisoxazole purification->product N_Alkylation_Workflow start Reactants: - this compound - Aniline - Triethylamine (TEA) - Acetonitrile reaction Reaction: - Reflux for 6h start->reaction workup Work-up: - Remove solvent in vacuo - Dissolve residue in EtOAc - Wash with H2O and brine reaction->workup purification Purification: - Column chromatography (Silica gel, Hexane:EtOAc) workup->purification product Product: N-((3-phenylisoxazol-5-yl)methyl)aniline purification->product S_Alkylation_Workflow start Reactants: - this compound - Thiophenol - Sodium hydride (NaH) - THF reaction Reaction: - Stir at 0°C to RT for 3h start->reaction workup Work-up: - Quench with sat. NH4Cl(aq) - Extract with EtOAc - Wash with brine reaction->workup purification Purification: - Column chromatography (Silica gel, Hexane:EtOAc) workup->purification product Product: 5-((phenylthio)methyl) -3-phenylisoxazole purification->product

Application Notes and Protocols for the Bromination of 5-Methyl-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Functionalization of the isoxazole core provides a pathway to novel compounds with potential therapeutic applications. The bromination of the methyl group at the 5-position of 5-methyl-3-phenylisoxazole yields 5-(bromomethyl)-3-phenylisoxazole, a key intermediate for further synthetic modifications, such as nucleophilic substitutions to introduce diverse functional groups. This document provides a detailed protocol for the radical bromination of 5-methyl-3-phenylisoxazole using N-bromosuccinimide (NBS).

Reaction Scheme

The selective bromination of the methyl group is achieved via a free-radical chain reaction, commonly known as the Wohl-Ziegler reaction.[1] This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) to favor radical substitution at the benzylic-like position over electrophilic addition to the isoxazole ring.

Figure 1: Reaction Scheme for the Bromination of 5-Methyl-3-phenylisoxazole

start 5-Methyl-3-phenylisoxazole reagents NBS, AIBN CCl₄, Reflux start->reagents end This compound reagents->end

Caption: Bromination of 5-methyl-3-phenylisoxazole to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Methyl-3-phenylisoxazoleC₁₀H₉NO159.19Solid
This compoundC₁₀H₈BrNO238.08Solid[1]

Table 2: Spectroscopic Data for 5-Methyl-3-phenylisoxazole

TypeSpectrometerSolventChemical Shifts (δ ppm)
¹H NMR400 MHzCDCl₃7.76–7.70 (m, 2H, ArH), 7.46–7.37 (m, 3H, ArH), 6.33 (s, 1H, isoxazole-H), 2.33 (s, 3H, CH₃)
¹³C NMR100 MHzCDCl₃169.4, 160.2, 129.8, 128.7, 127.4, 125.5, 100.0, 11.4

Table 3: Spectroscopic Data for this compound

TypeSpectrometerSolventChemical Shifts (δ ppm)
¹H NMR400 MHzCDCl₃7.80-7.75 (m, 2H, Ar-H), 7.49-7.42 (m, 3H, Ar-H), 6.71 (s, 1H, isoxazole-H), 4.50 (s, 2H, CH₂Br)
¹³C NMR100 MHzCDCl₃171.5, 162.0, 130.5, 129.1, 128.6, 126.8, 103.2, 21.8

Note: Spectroscopic data for the product is based on typical values for similar structures and may vary slightly.

Experimental Protocol

This protocol describes the synthesis of this compound via a Wohl-Ziegler-type radical bromination reaction.

Materials:

  • 5-Methyl-3-phenylisoxazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3-phenylisoxazole (1.0 eq.) in anhydrous carbon tetrachloride (approximately 0.2 M solution).

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.1 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere. The reaction can be monitored by TLC for the disappearance of the starting material. The reaction time is typically in the range of 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid. A typical yield for this reaction is in the range of 70-85%.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis dissolve Dissolve 5-methyl-3-phenylisoxazole in anhydrous CCl4 add_reagents Add NBS and AIBN dissolve->add_reagents reflux Reflux under inert atmosphere (2-6 hours) add_reagents->reflux cool Cool to room temperature reflux->cool filter Filter to remove succinimide cool->filter wash Wash with Na2S2O3, NaHCO3, and brine filter->wash dry Dry with MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography (Hexane/Ethyl Acetate) concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consider using a safer alternative solvent such as acetonitrile if the reaction conditions can be adapted.[2]

  • N-bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

  • Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose upon heating. Handle with care.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: 5-(Bromomethyl)-3-phenylisoxazole in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-3-phenylisoxazole is a versatile bifunctional reagent that serves as a valuable building block in medicinal chemistry for the development of novel enzyme inhibitors. The isoxazole scaffold is a privileged structure known for its metabolic stability and ability to participate in various biological interactions. The presence of a reactive bromomethyl group at the 5-position allows for facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against various enzymatic targets. This document provides detailed application notes and experimental protocols for the synthesis of potential enzyme inhibitors using this compound as a key starting material. The protocols are based on established synthetic methodologies for structurally related compounds with demonstrated inhibitory activity against enzymes such as α-glucosidase, α-amylase, and chitin synthase.

Biological Applications and Mechanisms of Action

Derivatives of this compound have shown potential in inhibiting enzymes relevant to various disease areas. The core structure can be elaborated to target the active sites or allosteric sites of enzymes, leading to modulation of their catalytic activity.

Inhibition of Carbohydrate-Metabolizing Enzymes

A notable application of isoxazole derivatives is in the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and absorption.[1] By inhibiting these enzymes, the rate of glucose release into the bloodstream can be slowed, which is a key therapeutic strategy for managing type 2 diabetes. Phenylisoxazole quinoxalin-2-amine hybrids have demonstrated potent inhibitory activity against these enzymes.[1] The proposed mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed.

Inhibition of Chitin Synthesis

The isoxazole moiety is also found in compounds that act as chitin synthesis inhibitors.[2][3] Chitin is a crucial component of the exoskeleton of insects and the cell walls of fungi. Inhibition of its synthesis can lead to potent insecticidal and antifungal effects. N-(3-Phenylisoxazol-5-yl)benzamides have been synthesized and shown to inhibit chitin synthesis in insects, leading to larvicidal activity.[2][3] While the direct synthesis from this compound is not explicitly detailed, the synthesis of 5-aminomethyl derivatives is a feasible route to access analogues of these inhibitors.

Experimental Protocols

The following protocols describe the synthesis of potential enzyme inhibitors starting from this compound.

Protocol 1: Synthesis of Phenylisoxazole Quinoxalin-2-amine Hybrids as α-Glucosidase and α-Amylase Inhibitors

This protocol is adapted from the synthesis of similar compounds with demonstrated inhibitory activity.[1] It involves the O-alkylation of a substituted 2-hydroxyquinoxaline with this compound.

Materials:

  • This compound

  • Substituted 3-hydroxy-7-methylquinoxalin-2(1H)-one

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the substituted 3-hydroxy-7-methylquinoxalin-2(1H)-one (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired phenylisoxazole quinoxalin-2-amine hybrid.

In Vitro Enzyme Inhibition Assay (α-Glucosidase):

  • Prepare a stock solution of the synthesized compound in DMSO.

  • In a 96-well plate, add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

  • Add 10 µL of the synthesized compound solution at various concentrations.

  • Incubate the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Acarbose is used as a positive control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 2: Synthesis of Thioether Derivatives of this compound

This protocol describes a general method for the synthesis of thioether derivatives, which can be screened for various enzyme inhibitory activities. This method is based on the S-alkylation of thiols.

Materials:

  • This compound

  • Various thiols (e.g., thiophenol, pyridine-2-thiol)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a stirred solution of the desired thiol (1.0 mmol) in anhydrous DMF (10 mL), add Cs₂CO₃ (1.2 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Heat the reaction mixture to 70 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • The precipitated solid is collected by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., EtOH/H₂O) to obtain the pure thioether derivative.

Data Presentation

The inhibitory activities of synthesized compounds are typically reported as IC₅₀ (half-maximal inhibitory concentration) or LD₅₀ (median lethal dose) values.

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Phenylisoxazole Quinoxalin-2-amine Hybrids [1]

Compoundα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
5a > 5016.5 ± 0.2
5b > 5015.8 ± 0.1
5c > 5015.2 ± 0.3
5e > 5017.1 ± 0.4
5h 16.4 ± 0.118.2 ± 0.5
Acarbose (Control) 14.8 ± 0.214.2 ± 0.1

Table 2: Larvicidal Activity of N-(3-Phenylisoxazol-5-yl)benzamide Derivatives against S. litura [2][3]

Compound (Substituent on benzoyl moiety)LD₅₀ (µ g/larva )
2,6-F₂ 0.38
2,6-Cl₂ >10
2,6-(OMe)₂ 1.9
Diflubenzuron (Control) 0.011

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_protocol1 Protocol 1: α-Glucosidase Inhibitors cluster_protocol2 Protocol 2: Thioether Derivatives start This compound conditions1 K₂CO₃, DMF Room Temperature start->conditions1 conditions2 Cs₂CO₃, DMF 70 °C start->conditions2 reagent1 Substituted 3-hydroxy-7-methylquinoxalin-2(1H)-one reagent1->conditions1 product1 Phenylisoxazole Quinoxalin-2-amine Hybrid conditions1->product1 reagent2 Thiol (R-SH) reagent2->conditions2 product2 5-((R-thio)methyl)-3-phenylisoxazole conditions2->product2

Caption: General synthetic routes from this compound.

Proposed Signaling Pathway Inhibition

Signaling_Pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Enzyme α-Glucosidase / α-Amylase Carbohydrates->Enzyme Hydrolysis Glucose Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Enzyme->Glucose Inhibitor Isoxazole Derivative Inhibitor->Enzyme Inhibition

Caption: Inhibition of carbohydrate metabolism by isoxazole derivatives.

References

Metal-Free Synthetic Routes for Functionalized Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in numerous marketed drugs and their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The development of synthetic routes to functionalized isoxazoles is therefore a critical area of research. While metal-catalyzed methods have been traditionally employed, the associated drawbacks such as cost, toxicity, and difficulty in removal of metal residues have spurred the development of metal-free alternatives.[1][2] This document provides detailed application notes and protocols for several robust metal-free synthetic routes to functionalized isoxazoles.

I. 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most widely utilized method for the synthesis of the isoxazole ring.[2][4] The key to a successful metal-free protocol lies in the in situ generation of the nitrile oxide from a stable precursor, typically an aldoxime or a hydroximoyl chloride.

A. Nitrile Oxide Generation from Aldoximes using an Oxidant

A common and efficient metal-free method for generating nitrile oxides from aldoximes involves the use of a mild oxidizing agent. This protocol details the synthesis of 3,5-disubstituted isoxazoles using this approach.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes

This protocol is adapted from the work of Chondrogianni and co-workers (2014) and other similar procedures.[2]

Materials:

  • Aryl/heteroaryl aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Terminal alkyne

  • Sodium hypochlorite solution (NaOCl, commercial bleach)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of the Aldoxime

  • In a round-bottom flask, dissolve the aryl/heteroaryl aldehyde (1.0 equiv.) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.).

  • Stir the reaction mixture at room temperature for 40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude aldoxime, which can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the crude aldoxime (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in dichloromethane (DCM).

  • Add triethylamine (5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.5 equiv.) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted isoxazole.

Quantitative Data Summary

EntryAldehydeAlkyneYield (%)
1BenzaldehydePhenylacetylene85
24-ChlorobenzaldehydePhenylacetylene92
34-MethoxybenzaldehydePhenylacetylene88
42-NaphthaldehydePhenylacetylene83
5Benzaldehyde1-Octyne75
64-Nitrobenzaldehyde1-Octyne95

Reaction Workflow

workflow cluster_step1 Step 1: Aldoxime Synthesis cluster_step2 Step 2: Cycloaddition A Aldehyde B NH₂OH·HCl, NaOAc EtOH, RT, 40 min A->B C Aldoxime B->C E NaOCl, Et₃N DCM, 0°C to RT C->E D Alkyne D->E F 3,5-Disubstituted Isoxazole E->F mechanism cluster_gen Nitrile Oxide Generation cluster_cyclo [3+2] Cycloaddition HC Hydroximoyl Chloride Base DIPEA HC->Base - HCl NO Nitrile Oxide Base->NO TS Concerted Transition State NO->TS DK 1,3-Dicarbonyl (Enolate form) DK->TS Isoxazoline Isoxazoline Intermediate TS->Isoxazoline Isoxazole 3,4,5-Trisubstituted Isoxazole Isoxazoline->Isoxazole - H₂O logic Start Aromatic Oxime + α-Azido Acrylate Condition Et₃N, MeCN, RT Start->Condition Intermediate1 In situ Nitrile Oxide Generation Condition->Intermediate1 Intermediate2 [3+2] Cycloaddition Intermediate1->Intermediate2 Intermediate3 Elimination of N₂ Intermediate2->Intermediate3 Product 3,4,5-Trisubstituted Isoxazole Intermediate3->Product

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis and purification of 5-(Bromomethyl)-3-phenylisoxazole, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are designed to be scalable and adaptable for pilot plant and industrial manufacturing settings.

Synthesis of this compound

The large-scale synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the isoxazole ring to produce 5-methyl-3-phenylisoxazole, which is then followed by the selective bromination of the methyl group.

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole

The synthesis of the isoxazole precursor, 5-methyl-3-phenylisoxazole, can be accomplished through various methods. A common and scalable approach involves the condensation of a β-diketone with hydroxylamine.

Step 2: Bromination of 5-Methyl-3-phenylisoxazole

The selective bromination of the methyl group at the 5-position of the isoxazole ring is a critical step. For large-scale production, the use of N-Bromosuccinimide (NBS) is preferred over liquid bromine due to its solid nature, which makes it easier and safer to handle. The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), or by using photochemical methods. Yields for this bromination step are generally reported to be in the range of 70-85%, depending on the scale and purity of the starting materials[1].

Reaction Scheme:

Synthesis 5-Methyl-3-phenylisoxazole 5-Methyl-3-phenylisoxazole This compound This compound 5-Methyl-3-phenylisoxazole->this compound NBS, AIBN Solvent, Heat experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Reactor with 5-Methyl-3-phenylisoxazole & Solvent B Heat to Reflux A->B C Add NBS & AIBN B->C D Monitor Reaction (TLC/HPLC) C->D E Cool and Quench Reaction D->E F Filter Succinimide E->F G Aqueous Wash (Sodium Metabisulfite, Brine) F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Crude this compound I->J K Recrystallization J->K L Column Chromatography J->L M Pure Product K->M L->M logical_relationship Start Start Synthesis_Parameters Define Synthesis Parameters (Stoichiometry, Solvent, Temp) Start->Synthesis_Parameters End End Run_Synthesis Execute Large-Scale Bromination Synthesis_Parameters->Run_Synthesis In-Process_Control Monitor Reaction (TLC/HPLC) Run_Synthesis->In-Process_Control Crude_Isolation Isolate Crude Product In-Process_Control->Crude_Isolation Purification_Method Select Purification Method Crude_Isolation->Purification_Method Recrystallization Perform Recrystallization Purification_Method->Recrystallization High Purity Solid Chromatography Perform Column Chromatography Purification_Method->Chromatography Very High Purity Needed Analysis Analyze Final Product (NMR, HPLC, MP) Recrystallization->Analysis Chromatography->Analysis Analysis->End

References

Application Notes and Protocols for the Synthesis of Novel Phenylisoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents centered around a phenylisoxazole core. This class of compounds has demonstrated significant potential in cancer therapy through various mechanisms of action, including the inhibition of crucial signaling pathways and enzymes involved in cancer cell proliferation and survival.

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, and phenylisoxazole derivatives, in particular, have emerged as a promising class of anticancer agents.[1][2] Their therapeutic potential stems from their ability to engage with multiple biological targets, leading to activities such as apoptosis induction, inhibition of tubulin polymerization, and modulation of key signaling pathways like the ERK pathway.[1][3] This document outlines the synthesis of two distinct series of phenylisoxazole-based compounds: phenyl-isoxazole-carboxamides and phenylisoxazole-based histone deacetylase (HDAC) inhibitors. Detailed protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this area.

Data Presentation: Anticancer Activity of Phenylisoxazole Derivatives

The following tables summarize the in vitro anticancer activity of representative phenylisoxazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Phenyl-Isoxazole-Carboxamide Derivatives

CompoundHeLa (Cervical Cancer) IC50 (µM)Hep3B (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Hek293T (Normal Cells) IC50 (µM)
2a 0.918.02> 30112.78
2b > 305.9610.11150.23
2c > 3028.6212.55200.45
2d > 3015.3318.98266.66
Doxorubicin Not Reported2.23Not Reported0.581

Data sourced from a study on phenyl-isoxazole-carboxamide derivatives.[3] The study found that compound 2a showed potent activity against HeLa and Hep3B cancer cell lines.[3] The IC50 values for the tested compounds against Hep3B ranged from 5.96 to 28.62 µM, with the exception of compound 2e which was not active.[3]

Table 2: In Vitro Cytotoxicity of Phenylisoxazole-Based HDAC Inhibitors

CompoundPC3 (Prostate Cancer) IC50 (µM)WPMY-1 (Normal Prostate Cells) IC50 (µM)
10 9.18> 40
17 5.82> 40

Data from a study on 3-phenylisoxazole derivatives as HDAC1 inhibitors.[4][5] Compound 17 demonstrated the most potent anti-proliferative activity against PC3 prostate cancer cells with an IC50 value of 5.82 µM, while showing no significant toxicity to normal prostate WPMY-1 cells.[4][5]

Experimental Protocols

General Synthesis of Phenyl-Isoxazole-Carboxamide Derivatives

This protocol describes a general method for synthesizing a series of phenyl-isoxazole-carboxamide derivatives.

Workflow for the Synthesis of Phenyl-Isoxazole-Carboxamide Derivatives

G cluster_0 Step 1: Synthesis of Phenyl-Isoxazole Carboxylic Acid cluster_1 Step 2: Amide Coupling Chalcone Substituted Chalcone Cyclization Cyclization to form Isoxazoline Chalcone->Cyclization NaOH, Ethanol, Reflux Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Cyclization Oxidation Oxidation to Isoxazole Cyclization->Oxidation N-Bromosuccinimide CarboxylicAcid Phenyl-Isoxazole Carboxylic Acid Oxidation->CarboxylicAcid Coupling Amide Bond Formation CarboxylicAcid->Coupling EDCI, HOBt, DIPEA, DMF Amine Substituted Aniline Amine->Coupling Product Phenyl-Isoxazole-Carboxamide Derivative Coupling->Product

Caption: General workflow for the synthesis of phenyl-isoxazole-carboxamide derivatives.

Materials and Reagents:

  • Substituted chalcones

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • N-Bromosuccinimide (NBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Substituted anilines

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of Phenyl-Isoxazole Carboxylic Acid:

    • Dissolve the substituted chalcone in ethanol.

    • Add hydroxylamine hydrochloride and sodium hydroxide.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify to precipitate the isoxazoline intermediate.

    • Filter and dry the intermediate.

    • Dissolve the isoxazoline in a suitable solvent and treat with N-bromosuccinimide to oxidize it to the corresponding isoxazole.

    • Hydrolyze the ester (if present) to the carboxylic acid using standard procedures.

  • Amide Coupling:

    • Dissolve the phenyl-isoxazole carboxylic acid in DMF.

    • Add EDCI, HOBt, and DIPEA to the solution and stir for 15-20 minutes.

    • Add the substituted aniline to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final phenyl-isoxazole-carboxamide derivative.

Synthesis of 3-Phenylisoxazole-Based HDAC Inhibitors

This protocol outlines the synthesis of 3-phenylisoxazole derivatives designed as HDAC inhibitors.[4][6]

Synthetic Route for 3-Phenylisoxazole Derivatives

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Chloro-oxime Formation cluster_2 Step 3: Isoxazole Ring Formation cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Amide Coupling cluster_5 Step 6: Hydroxamic Acid Formation Aldehyde Substituted Benzaldehyde Oxime Benzaldehyde Oxime Aldehyde->Oxime Ethanol, 60°C, 2h Hydroxylamine_a Hydroxylamine Hydroxylamine_a->Oxime ChloroOxime Benzaldehyde Chloro-oxime Oxime->ChloroOxime DMF, 40°C, 2h NCS N-Chlorosuccinimide NCS->ChloroOxime IsoxazoleEster 3-Phenylisoxazole Ester ChloroOxime->IsoxazoleEster Triethylamine, Ethanol, 0°C to RT, 5-6h Propionate Methyl 3-cyclopropyl-3-oxopropionate Propionate->IsoxazoleEster IsoxazoleAcid 3-Phenylisoxazole Carboxylic Acid IsoxazoleEster->IsoxazoleAcid NaOH, H2O, 80°C, 1h Amide 3-Phenylisoxazole Amide IsoxazoleAcid->Amide EDCI, DIPEA, RT, 2h Amine_a Suitable Amine Amine_a->Amide HydroxamicAcid Final HDAC Inhibitor Amide->HydroxamicAcid NaOH, H2O, RT, 1h Hydroxylamine_b Hydroxylamine Hydroxylamine_b->HydroxamicAcid

Caption: Synthetic pathway for 3-phenylisoxazole-based HDAC inhibitors.

Materials and Reagents:

  • Substituted benzaldehyde

  • Hydroxylamine

  • Ethanol (EtOH)

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Methyl 3-cyclopropyl-3-oxopropionate

  • Triethylamine

  • Sodium hydroxide (NaOH)

  • Suitable amine compounds

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Standard laboratory glassware and purification supplies

Procedure: [4][5]

  • Oxime Formation: React the substituted benzaldehyde with hydroxylamine in ethanol at 60°C for 2 hours.

  • Chloro-oxime Formation: Treat the resulting oxime with N-Chlorosuccinimide in DMF at 40°C for 2 hours.

  • Isoxazole Ring Formation: React the chloro-oxime with methyl 3-cyclopropyl-3-oxopropionate in the presence of triethylamine in ethanol, stirring from 0°C to room temperature for 5-6 hours.

  • Hydrolysis: Hydrolyze the resulting ester with sodium hydroxide in water at 80°C for 1 hour to yield the carboxylic acid.

  • Amide Coupling: Couple the carboxylic acid with a suitable amine using EDCI and DIPEA at room temperature for 2 hours.

  • Hydroxamic Acid Formation: Treat the amide with hydroxylamine and sodium hydroxide in water at room temperature for 1 hour to obtain the final hydroxamic acid derivative.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Workflow for MTS Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (serial dilutions) B->C D Incubate for 72h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTS cell viability assay.

Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, Hep3B, MCF-7, PC3) and a normal cell line (e.g., Hek293T, WPMY-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized phenylisoxazole compounds

  • Doxorubicin or other standard anticancer drug (positive control)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure: [3]

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation for Color Development: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for ERK Signaling Pathway

This protocol is for assessing the effect of the synthesized compounds on the phosphorylation of ERK1/2.

Procedure for Western Blotting

A Cell treatment with compounds B Cell lysis and protein extraction A->B C Protein quantification (BCA assay) B->C D SDS-PAGE C->D E Protein transfer to PVDF membrane D->E F Blocking E->F G Primary antibody incubation (p-ERK, total ERK, GAPDH) F->G H Secondary antibody incubation G->H I Signal detection (ECL) H->I J Image analysis and quantification I->J

Caption: Step-by-step workflow for Western blot analysis.

Materials and Reagents:

  • Cancer cell line

  • Synthesized phenylisoxazole compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for the desired time. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ERK.

Signaling Pathways and Mechanism of Action

Phenylisoxazole derivatives can exert their anticancer effects by modulating various signaling pathways. One of the key pathways affected is the MAPK/ERK pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.

MAPK/ERK Signaling Pathway Inhibition

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Inhibition of Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Phenylisoxazole Phenylisoxazole Derivative Phenylisoxazole->ERK Inhibition

Caption: Phenylisoxazole derivatives can inhibit the MAPK/ERK signaling pathway.

Some phenyl-isoxazole-carboxamide derivatives have been shown to decrease the activity of the ERK signaling pathway, leading to reduced levels of phosphorylated ERK1/2 and c-Jun proteins.[3] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]

Another important mechanism of action for some phenylisoxazole derivatives is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

HDAC Inhibition and Downstream Effects

HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Acetylation Histone Acetylation HDAC->Acetylation Inhibition of Histones->HDAC Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis_HDAC Apoptosis GeneExpression->Apoptosis_HDAC Phenylisoxazole_HDAC Phenylisoxazole-based HDAC Inhibitor Phenylisoxazole_HDAC->HDAC Inhibition

Caption: Mechanism of action of phenylisoxazole-based HDAC inhibitors.

Conclusion

The phenylisoxazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid foundation for researchers to explore this chemical space further. The encouraging in vitro data, coupled with a growing understanding of their mechanisms of action, positions phenylisoxazole derivatives as strong candidates for future preclinical and clinical development in oncology.

References

Flow Chemistry Protocols for Isoxazole Ring Formation: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isoxazole rings using flow chemistry. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and continuous flow processing offers significant advantages in its synthesis, including enhanced safety, improved efficiency, and scalability. These notes cover two primary, well-established methods: a telescoped three-step synthesis from aldehydes and a 1,3-dipolar cycloaddition approach.

Telescoped Three-Step Synthesis of Trisubstituted Isoxazoles from Aldehydes

This protocol outlines a continuous flow process that telescopes three synthetic steps—oximation, chlorination, and cycloaddition—to produce trisubstituted isoxazoles from aldehyde precursors.[1] This method is particularly advantageous as it avoids the isolation of potentially hazardous intermediates.

Logical Workflow

The overall transformation proceeds through the sequential formation of an oxime, followed by its conversion to a chloroxime intermediate, which then undergoes a cycloaddition reaction to form the isoxazole ring.

Aldehyde Aldehyde Oxime Oxime Aldehyde->Oxime Oximation (Hydroxylamine) Chloroxime Chloroxime Oxime->Chloroxime Chlorination (N-Cl Source or Cl2) Isoxazole Trisubstituted Isoxazole Chloroxime->Isoxazole [3+2] Cycloaddition (Enamine)

Caption: Telescoped synthesis of trisubstituted isoxazoles.

Experimental Protocols

Protocol 1A: Oximation of Aldehydes in Flow

This protocol describes the biphasic oximation of aldehydes using a membrane separator for in-line phase separation.

  • Reagents:

    • Aldehyde solution (e.g., in a suitable organic solvent)

    • Aqueous hydroxylamine solution

  • Flow Reactor Setup:

    • Two syringe pumps for delivering the organic and aqueous phases.

    • A T-mixer for combining the two streams.

    • A heated reactor coil to facilitate the reaction.

    • A membrane separator for continuous phase separation.

  • Procedure:

    • Prepare a solution of the aldehyde in an appropriate organic solvent (e.g., EtOAc).

    • Prepare an aqueous solution of hydroxylamine.

    • Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time.

    • Heat the reactor coil to the optimized temperature (e.g., 75 °C).

    • The biphasic mixture flows through the heated coil, where the oximation reaction occurs.

    • The resulting mixture is then directed to a membrane separator to continuously separate the organic phase containing the oxime from the aqueous phase.

Protocol 1B: Chlorination and Cycloaddition in Flow

This protocol details the conversion of the oxime to the final isoxazole product. Two methods for chlorination are presented, depending on the substrate.

  • Method 1: Using an N-Chloro Source (e.g., Dichloramine-T)

    • Reagents:

      • Oxime solution from Protocol 1A.

      • Solution of an N-chloro source (e.g., Dichloramine-T) in a suitable solvent (e.g., MeCN).

      • Solution of an enamine in a suitable solvent (e.g., MeCN).

    • Flow Reactor Setup:

      • Multiple syringe pumps for the oxime, N-chloro source, and enamine solutions.

      • T-mixers for reagent introduction.

      • Multiple heated reactor coils.

    • Procedure:

      • The stream of the oxime solution is mixed with the N-chloro source solution at a T-mixer.

      • The mixture flows through a first reactor coil at a specific temperature and residence time to form the chloroxime.

      • The chloroxime stream is then mixed with the enamine solution at a second T-mixer.

      • This final mixture passes through a second heated reactor coil to facilitate the cycloaddition reaction, yielding the trisubstituted isoxazole.

  • Method 2: Using in-situ Generated Chlorine Gas (Cl2) [1]

    • Reagents:

      • Oxime solution.

      • Reagents for the on-demand generation of Cl2 (e.g., trichloroisocyanuric acid and HCl).

      • Enamine solution.

      • A base to quench HCl generated during chlorination.

    • Flow Reactor Setup:

      • A dedicated flow module for the on-demand generation of chlorine gas.

      • Pumps for the oxime, enamine, and base solutions.

      • Gas-liquid mixing units.

      • Heated reactor coils.

    • Procedure:

      • Chlorine gas is generated on-demand in a continuous flow generator.

      • The generated Cl2 is mixed with the oxime solution in a gas-liquid reactor to form the chloroxime.

      • The resulting stream is then mixed with a solution of the enamine and a base.

      • The mixture flows through a heated reactor coil to yield the isoxazole.

Quantitative Data

The following table summarizes the reaction conditions and yields for the cycloaddition step in batch optimization, which informed the flow process development.[1]

EntrySubstrateSolventEnamine (Equiv.)Time (min)Yield (%)
12aDMF1.056074
22aEtOH1.056087
32aMeCN1.059082
42aMeCN1.506094
52aMeCN1.20588
62aMeCN1.50598
72bMeCN1.206042
82bEtOH1.206046

Standard reaction conditions: The cycloaddition step was performed at 80 °C.[1]

Continuous Flow Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a powerful and widely used method for the synthesis of isoxazoles.[2] Flow chemistry offers a safe and efficient way to perform this reaction, especially when dealing with unstable nitrile oxide intermediates which can be generated and consumed in situ.

Logical Workflow

This process involves the in-situ generation of a nitrile oxide from a stable precursor (e.g., an aldoxime or a hydroximoyl chloride), which then reacts with an alkyne in a continuous stream to form the isoxazole ring.

Precursor Nitrile Oxide Precursor (e.g., Aldoxime) Nitrile_Oxide Nitrile Oxide (in situ) Precursor->Nitrile_Oxide Oxidation/Elimination Isoxazole Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: In-situ generation and cycloaddition of nitrile oxides.

Experimental Protocol

Protocol 2A: Isoxazole Synthesis via In-situ Nitrile Oxide Generation from Aldoximes

  • Reagents:

    • Aldoxime solution in a suitable solvent.

    • Oxidizing agent solution (e.g., N-chlorosuccinimide in DMF).

    • Alkyne solution.

    • Base (e.g., triethylamine).

  • Flow Reactor Setup:

    • Multiple syringe pumps for each reagent stream.

    • T-mixers for combining the reagent streams.

    • A reactor coil (potentially heated) to allow for reaction completion.

  • Procedure:

    • Prepare separate solutions of the aldoxime, oxidizing agent, alkyne, and base.

    • Pump the aldoxime and oxidizing agent solutions to a T-mixer to generate the hydroximoyl chloride in situ.

    • The resulting stream is then mixed with the alkyne and base solutions at a subsequent T-mixer. The base facilitates the in-situ generation of the nitrile oxide from the hydroximoyl chloride, which immediately reacts with the alkyne.

    • The reaction mixture flows through a reactor coil with a specific residence time to ensure complete conversion to the isoxazole product.

Quantitative Data

Data for the continuous flow synthesis of isoxazoles via 1,3-dipolar cycloaddition is often specific to the chosen reactor setup and substrates. The following table provides a conceptual framework for the type of data that should be recorded and optimized for this process.

Substrate (Aldoxime)Substrate (Alkyne)Flow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)
Benzaldehyde oximePhenylacetylene0.11080Data
4-Methoxybenzaldehyde oximePhenylacetylene0.11080Data
Benzaldehyde oxime1-Heptyne0.11080Data

Note: The user should populate this table with their experimentally determined values.

Safety Considerations

  • Organic Azides and Nitrile Oxides: These are potentially explosive compounds and should be handled with extreme care.[2] Flow chemistry mitigates some of the risks by generating and consuming these species in situ in small volumes.

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. The use of an on-demand generator in a well-ventilated fume hood is essential.[1]

  • High Temperatures and Pressures: Flow reactors can operate at elevated temperatures and pressures. Ensure the system is properly assembled and pressure-tested before use.

These protocols provide a foundation for developing robust and efficient flow chemistry processes for the synthesis of isoxazoles. Researchers are encouraged to optimize the reaction conditions for their specific substrates and equipment.

References

Application Notes and Protocols for the Preparation of 5-(azidomethyl)-3-phenylisoxazole and its Use in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 5-(azidomethyl)-3-phenylisoxazole, a versatile building block for click chemistry applications. Detailed protocols for its preparation and subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are presented.

Introduction

5-(Azidomethyl)-3-phenylisoxazole is a valuable bifunctional molecule that combines the structural features of the isoxazole ring system with the reactivity of an azide group. The isoxazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The azidomethyl group serves as a handle for "click" chemistry, a powerful and highly efficient method for the formation of 1,2,3-triazoles by reaction with alkynes. This modular approach is widely utilized in drug discovery, chemical biology, and materials science for the rapid and reliable construction of complex molecular architectures.

This document outlines a three-step synthesis of 5-(azidomethyl)-3-phenylisoxazole starting from commercially available precursors, followed by a general protocol for its application in CuAAC reactions.

Synthesis of 5-(azidomethyl)-3-phenylisoxazole

The synthetic pathway to 5-(azidomethyl)-3-phenylisoxazole is a three-step process commencing with the formation of the isoxazole ring, followed by functional group manipulations to introduce the azidomethyl moiety.

Diagram of the Synthetic Workflow

SynthesisWorkflow Synthetic Pathway to 5-(azidomethyl)-3-phenylisoxazole cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Azidation A Benzaldehyde + Propargyl Alcohol B 5-(hydroxymethyl)-3-phenylisoxazole A->B [3+2] Cycloaddition C 5-(hydroxymethyl)-3-phenylisoxazole D 5-(chloromethyl)-3-phenylisoxazole C->D SOCl2 E 5-(chloromethyl)-3-phenylisoxazole F 5-(azidomethyl)-3-phenylisoxazole E->F NaN3

Caption: A three-step workflow for the synthesis of the target azide.

Experimental Protocols

Step 1: Synthesis of 5-(hydroxymethyl)-3-phenylisoxazole

This procedure involves a [3+2] cycloaddition reaction between benzaldehyde oxime (generated in situ) and propargyl alcohol.

  • Materials: Benzaldehyde, hydroxylamine hydrochloride, sodium hypochlorite solution (bleach), propargyl alcohol, carbon tetrachloride (CCl4), ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Prepare benzaldehyde oxime by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base.

    • In a two-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the benzaldehyde oxime and propargyl alcohol in CCl4.

    • Slowly add sodium hypochlorite solution dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(hydroxymethyl)-3-phenylisoxazole.

Step 2: Synthesis of 5-(chloromethyl)-3-phenylisoxazole

The hydroxyl group of 5-(hydroxymethyl)-3-phenylisoxazole is converted to a chloride, which is a good leaving group for the subsequent azidation step. Chloromethyl derivatives of isoxazole can be prepared by reacting the corresponding alcohol with thionyl chloride[1].

  • Materials: 5-(hydroxymethyl)-3-phenylisoxazole, thionyl chloride (SOCl2), dichloromethane (DCM), saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve 5-(hydroxymethyl)-3-phenylisoxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(chloromethyl)-3-phenylisoxazole.

Step 3: Synthesis of 5-(azidomethyl)-3-phenylisoxazole

The final step is a nucleophilic substitution of the chloride with sodium azide.

  • Materials: 5-(chloromethyl)-3-phenylisoxazole, sodium azide (NaN3), dimethylformamide (DMF), deionized water, diethyl ether.

  • Procedure:

    • Dissolve 5-(chloromethyl)-3-phenylisoxazole in DMF in a round-bottom flask.

    • Add sodium azide to the solution and stir the mixture at room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 5-(azidomethyl)-3-phenylisoxazole.

Quantitative Data for Synthesis
StepProductStarting MaterialsReagentsSolventTime (h)Temp (°C)Yield (%)
15-(hydroxymethyl)-3-phenylisoxazoleBenzaldehyde, Propargyl alcoholHydroxylamine HCl, NaOClCCl424-48RT~70-80
25-(chloromethyl)-3-phenylisoxazole5-(hydroxymethyl)-3-phenylisoxazoleThionyl chlorideDCM2-40 to RT~85-95
35-(azidomethyl)-3-phenylisoxazole5-(chloromethyl)-3-phenylisoxazoleSodium azideDMF4-650-60~90-98

Note: Yields are estimates based on similar reported reactions and may vary depending on experimental conditions.

Characterization Data
CompoundFormulaMW1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (ESI) m/z
5-(azidomethyl)-3-phenylisoxazoleC10H8N4O200.20~7.8 (m, 2H), ~7.5 (m, 3H), ~6.5 (s, 1H), ~4.6 (s, 2H)~170, 162, 130, 129, 127, 102, 50[M+H]+ 201.08

Note: NMR chemical shifts are predicted values and should be confirmed by experimental data.

Application in Click Chemistry

5-(azidomethyl)-3-phenylisoxazole is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile synthesis of 1,4-disubstituted 1,2,3-triazoles.

Diagram of the Click Chemistry Reaction

ClickChemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide 5-(azidomethyl)-3-phenylisoxazole Product 1,4-disubstituted 1,2,3-triazole Azide->Product Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Catalyst->Product

Caption: A schematic of the CuAAC reaction with the isoxazole azide.

Experimental Protocol for CuAAC Reaction

This protocol describes a general procedure for the click reaction of 5-(azidomethyl)-3-phenylisoxazole with a terminal alkyne, such as phenylacetylene.

  • Materials: 5-(azidomethyl)-3-phenylisoxazole, terminal alkyne (e.g., phenylacetylene), copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium ascorbate, tert-butanol, deionized water, dichloromethane (DCM).

  • Procedure:

    • In a vial, dissolve 5-(azidomethyl)-3-phenylisoxazole (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in deionized water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, as indicated by TLC analysis.

    • Upon completion, dilute the reaction mixture with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Quantitative Data for a Typical CuAAC Reaction
AzideAlkyneCatalyst SystemSolventTime (h)Temp (°C)Yield (%)
5-(azidomethyl)-3-phenylisoxazolePhenylacetyleneCuSO4·5H2O / Sodium Ascorbatet-BuOH/H2O1-4RT>90

Note: Yield is an estimate based on typical CuAAC reactions and may vary.

Conclusion

The protocols detailed in these application notes provide a reliable and efficient pathway for the synthesis of 5-(azidomethyl)-3-phenylisoxazole and its subsequent application in click chemistry. This versatile building block opens avenues for the development of novel compounds with potential applications in drug discovery and other areas of chemical research. The high efficiency and modularity of the click reaction make this an attractive strategy for the rapid generation of compound libraries for screening and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 5-(Bromomethyl)-3-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 5-methyl-3-phenylisoxazole. The second step is the selective free-radical bromination of the methyl group of this precursor.

Q2: What is the crucial reaction for obtaining the final product?

A2: The key transformation is the benzylic bromination of 5-methyl-3-phenylisoxazole. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Q3: What are the typical yields for the bromination step?

A3: With an optimized protocol, the yield for the bromination of 5-methyl-3-phenylisoxazole to this compound is generally in the range of 70-85%. However, this can be significantly influenced by reaction conditions and the purity of the starting material.[1]

Q4: How can I monitor the progress of the bromination reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows for the determination of the optimal reaction time and helps to prevent the formation of side products due to prolonged reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction closely using TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
2. Inactive Reagents: Degradation of NBS or the radical initiator.2. Use freshly opened or properly stored NBS and radical initiator (AIBN or Benzoyl Peroxide). The quality of these reagents is critical for initiating the radical chain reaction.
3. Poor Quality Starting Material: Impurities in the 5-methyl-3-phenylisoxazole can inhibit the radical reaction.3. Ensure the starting material is pure. If necessary, purify the 5-methyl-3-phenylisoxazole by recrystallization or column chromatography before proceeding with the bromination.
4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.4. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction. However, due to its toxicity, less hazardous alternatives like 1,2-dichloroethane or acetonitrile can be used. The reaction may require optimization of conditions in these alternative solvents.
Formation of Multiple Products (Visible on TLC) 1. Over-bromination: Formation of 5-(dibromomethyl)-3-phenylisoxazole.1. Use a controlled stoichiometry of NBS (typically 1.0-1.1 equivalents). Avoid a large excess of the brominating agent. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
2. Ring Bromination: Electrophilic aromatic substitution on the phenyl ring.2. Ensure the reaction is carried out under strict radical conditions (use of a radical initiator, non-polar solvent, and potentially a light source). Avoid acidic conditions which can promote electrophilic bromination.
3. Decomposition of Product: The bromomethyl group can be reactive and may degrade under prolonged heating or upon workup.3. Minimize the reaction time and work up the reaction mixture promptly upon completion. Use mild workup conditions and avoid exposure to strong bases or nucleophiles.
Difficulty in Purifying the Final Product 1. Succinimide Byproduct: The succinimide formed from NBS can sometimes be difficult to remove completely.1. After the reaction, cool the mixture to room temperature or below to precipitate the succinimide, which can then be removed by filtration. A wash with an aqueous solution of sodium thiosulfate and then water during the workup will also help to remove any remaining succinimide and unreacted NBS.
2. Similar Polarity of Product and Side Products: The desired monobrominated product may have a similar polarity to the dibrominated side product, making chromatographic separation challenging.2. Optimize the reaction conditions to minimize the formation of the dibrominated product. For purification, use a high-resolution column chromatography system and carefully select the eluent system to achieve good separation. Recrystallization can also be an effective purification method.

Data Presentation

The following tables summarize quantitative data on the effect of reaction parameters on the yield of benzylic bromination, based on a study of a similar substrate. This data can be used as a starting point for the optimization of the synthesis of this compound.

Table 1: Effect of NBS and AIBN on Product Yield

EntryAIBN (eq.)NBS (eq.)Yield (%)
10.041.2570
20.041.8790
30.042.0092
40.042.5092
50.011.2533
60.021.2561
70.081.2570

Data adapted from a study on a similar benzylic bromination reaction.

Table 2: Effect of Solvent on Product Yield

EntrySolventYield (%)
11,2-dichlorobenzene92
2Benzene40
3Chlorobenzene87
41,4-dichlorobenzene70
5Dimethylcarbonate89

Reaction conditions: Substrate (1 mmol), NBS (2.0 eq.), AIBN (0.04 eq.) at 80°C for 8 hours. Data adapted from a study on a similar benzylic bromination reaction.

Experimental Protocols

Step 1: Synthesis of 5-methyl-3-phenylisoxazole (Precursor)

This protocol is based on the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from benzaldehyde oxime with propyne.

Part A: Preparation of Benzaldehyde Oxime

  • In a fume hood, dissolve sodium hydroxide (3.5 g) in water (30 mL) in a 100 mL conical flask equipped with a magnetic stirrer.

  • Cool the solution to room temperature.

  • Add benzaldehyde (5.1 mL) followed by hydroxylamine hydrochloride (4.2 g).

  • Stir the mixture vigorously. The reaction is exothermic and the mixture will become homogeneous.

  • After the reaction is complete (as indicated by the consumption of benzaldehyde, typically monitored by TLC), neutralize the reaction mixture with glacial acetic acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain benzaldehyde oxime.

Part B: 1,3-Dipolar Cycloaddition

  • Dissolve the benzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • In a separate flask, prepare a solution of a chlorinating agent like N-chlorosuccinimide (NCS) in the same solvent.

  • Slowly add the NCS solution to the benzaldehyde oxime solution at room temperature to form the corresponding hydroximoyl chloride.

  • To this mixture, add a solution of propyne (a suitable source of propyne, such as propyne gas bubbled through the solution or a solution of a propyne surrogate) and a non-nucleophilic base like triethylamine to generate the nitrile oxide in situ.

  • The 1,3-dipolar cycloaddition will proceed to form 5-methyl-3-phenylisoxazole.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-methyl-3-phenylisoxazole.

Step 2: Synthesis of this compound

This protocol is for the free-radical bromination of 5-methyl-3-phenylisoxazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-3-phenylisoxazole (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride or 1,2-dichloroethane).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated by the thermal decomposition of the initiator or by irradiation with a UV lamp.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination Benzaldehyde Benzaldehyde Benzaldehyde_Oxime Benzaldehyde Oxime Benzaldehyde->Benzaldehyde_Oxime NaOH, H2O Hydroxylamine Hydroxylamine HCl Hydroxylamine->Benzaldehyde_Oxime Precursor 5-methyl-3-phenylisoxazole Benzaldehyde_Oxime->Precursor 1. NCS 2. Triethylamine Propyne Propyne Propyne->Precursor Final_Product This compound Precursor->Final_Product Reflux, Solvent NBS NBS NBS->Final_Product Initiator AIBN / BPO Initiator->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Product Yield Check_Completion Is the reaction complete? (Monitor by TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete_Low_Yield Reaction Complete, but Yield is Low Check_Completion->Complete_Low_Yield Yes Action_Time_Temp Action: - Extend reaction time - Increase temperature slightly Incomplete->Action_Time_Temp Check_Purity Is the starting material pure? Complete_Low_Yield->Check_Purity Impure_SM Impure Starting Material Check_Purity->Impure_SM No Pure_SM Starting Material is Pure Check_Purity->Pure_SM Yes Action_Purify Action: - Purify 5-methyl-3-phenylisoxazole Impure_SM->Action_Purify Check_Reagents Are NBS and initiator active? Pure_SM->Check_Reagents Inactive_Reagents Inactive Reagents Check_Reagents->Inactive_Reagents No Active_Reagents Reagents are Active Check_Reagents->Active_Reagents Yes Action_Fresh_Reagents Action: - Use fresh reagents Inactive_Reagents->Action_Fresh_Reagents Consider_Side_Reactions Consider side reactions or product decomposition Active_Reagents->Consider_Side_Reactions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude 5-(Bromomethyl)-3-phenylisoxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-(bromomethyl)-3-phenylisoxazole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of isoxazole derivatives. A suitable mobile phase is typically a mixture of a non-polar solvent and a moderately polar solvent. Based on purifications of similar compounds, a good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.4 for the desired product. Alternative solvent systems that have been used for related bromo-substituted compounds include mixtures of chloroform and n-hexane.[1]

Q2: How can I determine the correct solvent system using Thin-Layer Chromatography (TLC)?

A2: To determine the optimal solvent system, spot the crude this compound solution onto a TLC plate and develop it in a sealed chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3). The ideal solvent system will give a clear separation between the desired product and any impurities, with the product spot having an Rf value between 0.2 and 0.4.

Q3: My compound is not eluting from the column. What should I do?

A3: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture. If the compound still does not elute, consider switching to a more polar solvent system, such as dichloromethane/methanol, after ensuring your compound is stable in these solvents.

Q4: The separation between my product and an impurity is very poor. How can I improve it?

A4: Poor separation can be addressed in several ways. You can try using a shallower gradient or even isocratic elution with the solvent system that gives the best separation on TLC. Using a longer column or a finer mesh silica gel can also enhance resolution. Additionally, ensure the column is not overloaded with the crude material.

Q5: My purified product seems to have degraded. What could be the cause?

A5: this compound, like many brominated compounds, may have limited stability on silica gel, which is slightly acidic. Prolonged exposure to the silica gel during a long column run can lead to degradation. To mitigate this, you can try to run the column more quickly (flash chromatography) or neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine in the eluent.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product elutes too quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute or elutes very slowly (Low Rf) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Poor separation of spots (Co-elution) - Inappropriate solvent system.- Column overloading.- Column packed improperly.- Optimize the solvent system using TLC to achieve a greater difference in Rf values.- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed uniformly without cracks or air bubbles.
Streaking or tailing of spots on TLC and column - Compound is too polar for the solvent system.- Sample is interacting too strongly with the silica gel.- Sample is degrading on the silica gel.- Increase the polarity of the mobile phase.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, though caution is advised with the reactive bromomethyl group).- Run the column more quickly or use deactivated silica.
Product fractions are contaminated with a faster-running impurity The polarity of the eluent was increased too quickly.Use a more gradual solvent gradient to allow for better separation.
Product fractions are contaminated with a slower-running impurity The column was not flushed with a sufficiently polar solvent after the product eluted.After collecting the product, flush the column with a more polar solvent mixture to elute any remaining impurities.
Low recovery of the product - Product is still on the column.- Product degraded on the column.- Product is spread across too many fractions in low concentration.- Elute the column with a much more polar solvent to wash everything off and check for your product.- Minimize the time the compound spends on the column.- Concentrate all fractions that show the presence of the product on TLC.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol provides a general procedure for the purification of this compound. The specific conditions may need to be optimized based on the impurity profile of the crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find the optimal eluent for separation, targeting an Rf of 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully pipette this solution onto the top of the column bed, taking care not to disturb the silica surface.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in separate tubes.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Parameter Typical Range Notes
Crude to Pure Ratio (by weight) 1 : 0.5 - 0.8This is highly dependent on the success of the preceding synthesis step.
Purity after Chromatography (by HPLC or NMR) >95%The goal of the chromatography is to remove starting materials and by-products.
Silica Gel to Crude Product Ratio (by weight) 30:1 to 50:1A higher ratio may be needed for difficult separations.
Typical Eluent Composition Hexane:Ethyl Acetate (9:1 to 7:3)This should be optimized using TLC.

Visualizations

experimental_workflow crude_product Crude this compound tlc_analysis TLC Analysis to Determine Eluent crude_product->tlc_analysis sample_loading Load Crude Product onto Column crude_product->sample_loading column_prep Prepare Silica Gel Column tlc_analysis->column_prep column_prep->sample_loading elution Elute with Hexane/Ethyl Acetate Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Remove Solvent (Rotary Evaporation) pooling->solvent_removal pure_product Purified this compound solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

Caption: Logical workflow for troubleshooting common column chromatography issues.

References

Technical Support Center: Controlling Regioselectivity in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and controlling the regioselectivity of 1,3-dipolar cycloaddition reactions for the synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne to form an isoxazole?

A1: The regioselectivity of this reaction is primarily governed by a combination of steric and electronic factors of both the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[1][2] Generally, the reaction is under the control of frontier molecular orbital (FMO) theory.[3] The interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the regiochemical outcome.[1] For terminal alkynes, this typically leads to the formation of the 3,5-disubstituted isoxazole.[1]

Q2: How can I selectively synthesize the 3,5-disubstituted isoxazole regioisomer?

A2: The formation of 3,5-disubstituted isoxazoles is often favored, particularly when using terminal alkynes.[1] To enhance the selectivity for this isomer, consider the following strategies:

  • Use of Terminal Alkynes: The inherent electronic and steric properties of terminal alkynes strongly favor the formation of the 3,5-isomer.[1]

  • Copper(I) Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated catalysts from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][4] This is often referred to as a "click" approach to isoxazole synthesis.[2]

  • Solvent Choice: Employing less polar solvents can sometimes increase the selectivity for the 3,5-isomer.[1]

Q3: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?

A3: Synthesizing 3,4-disubstituted isoxazoles can be more challenging.[1] Here are some effective strategies:

  • Ruthenium Catalysis: Ruthenium catalysts have been shown to reverse the regioselectivity of the cycloaddition, favoring the formation of 3,4-disubstituted isoxazoles.[5][6]

  • Use of Internal Alkynes: While terminal alkynes favor the 3,5-isomer, internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles, and the strategic choice of substituents can influence the outcome towards 3,4-disubstitution.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free method involving the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) is highly regiospecific for producing 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively yield 3,4-disubstituted isoxazoles.[1][7]

Q4: What is the role of steric and electronic effects of substituents in determining the regioselectivity?

A4: Both steric and electronic effects play a crucial role:

  • Electronic Effects: The regioselectivity is often dictated by the FMO interactions. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the 3,5-disubstituted product.[1][3] Electron-withdrawing groups on the alkyne can influence this electronic preference.[8]

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state.[9] In reactions with terminal alkynes, this steric hindrance also generally favors the formation of the 3,5-isomer.[1]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles with poor selectivity.

Possible Cause Suggested Solution
Suboptimal Reaction Conditions - Solvent: Experiment with a range of solvents from polar to non-polar. Less polar solvents may favor the 3,5-isomer.[1] - Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1][8]
Inappropriate Catalyst or Lack Thereof - For the 3,5-isomer , introduce a Copper(I) catalyst (e.g., CuI, or CuSO₄ with a reducing agent).[4][8] - For the 3,4-isomer , consider using a Ruthenium(II) catalyst.[5][8]
Nature of the Alkyne - For high selectivity towards the 3,5-isomer , ensure you are using a terminal alkyne.[1] - If a mixture is obtained with an internal alkyne, carefully consider the electronic and steric nature of the substituents.[8]

Problem 2: The yield of my desired isoxazole is low.

Possible Cause Suggested Solution
Decomposition of Nitrile Oxide Nitrile oxides are often unstable and can dimerize to form furoxans.[1] - In situ Generation: Generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1] Common methods include oxidation of aldoximes (e.g., with N-chlorosuccinimide) or dehydrohalogenation of hydroximoyl chlorides with a base.[1][2] - Slow Addition: If not generating in situ, add the nitrile oxide solution slowly to the alkyne solution to keep its concentration low.[8]
Steric Hindrance Significant steric bulk on either the nitrile oxide or the alkyne can slow down the reaction rate.[1] - Consider if less sterically hindered starting materials can be used.
Suboptimal Reaction Time or Temperature - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2] - Excessively high temperatures can lead to decomposition.[2]

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for achieving specific regioselectivity.

Table 1: Conditions for a Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Nitrile Oxide Precursor Alkyne Catalyst Base Solvent Temperature Regioisomeric Ratio (3,5:3,4) Yield (%)
Hydroximoyl chlorideTerminal AlkyneCuITriethylamineVariousRoom Temp>95:5Good to Excellent[4]
AldoximeTerminal AlkyneCuSO₄/Sodium Ascorbate-t-BuOH/H₂ORoom TempHighly SelectiveGood[4]
Hydroxyimidoyl chlorideTerminal AlkyneNoneTriethylamineTolueneRoom TempVariableModerate to Good[1]

Table 2: Conditions for Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

Reactants Method Catalyst/Reagent Solvent Temperature Regioisomeric Ratio (3,4:3,5) Yield (%)
Aldehyde, Pyrrolidine, N-hydroximidoyl chlorideEnamine [3+2] CycloadditionTriethylamineTolueneRoom TempHighly SelectiveGood[1]
β-enamino diketone, Hydroxylamine HClCyclocondensationBF₃·OEt₂, PyridineAcetonitrileRoom TempHighly SelectiveGood[1][7]
Nitrile Oxide, Electron-rich Alkyne[3+2] CycloadditionRuthenium catalystDCMRoom TempReversed SelectivityGood to Excellent[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [4]

This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.

  • In situ Generation of Nitrile Oxide: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., a mixture of t-BuOH and water) is added an oxidant (e.g., sodium hypochlorite or N-chlorosuccinimide) at room temperature.

  • Cycloaddition: To the solution containing the in situ generated nitrile oxide, add the terminal alkyne (1.2 mmol), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]

  • Enamine Formation and Cycloaddition: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Base Addition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction mixture is typically filtered to remove triethylamine hydrochloride, and the filtrate is concentrated.

  • Purification: The crude product is purified by column chromatography to yield the 3,4-disubstituted isoxazole.

Visualizations

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Regioisomeric Products Nitrile Oxide Nitrile Oxide Cycloaddition Cycloaddition Nitrile Oxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Catalyst Catalyst Catalyst->Cycloaddition Solvent Solvent Solvent->Cycloaddition Temperature Temperature Temperature->Cycloaddition 3,5-disubstituted isoxazole 3,5-disubstituted isoxazole 3,4-disubstituted isoxazole 3,4-disubstituted isoxazole Cycloaddition->3,5-disubstituted isoxazole Favored by: - Terminal Alkyne - Cu(I) Catalyst - Less Polar Solvent Cycloaddition->3,4-disubstituted isoxazole Favored by: - Internal Alkyne - Ru Catalyst - Alternative Routes

Caption: Factors influencing regioselectivity in isoxazole synthesis.

G Start Start Poor Regioselectivity Poor Regioselectivity? Start->Poor Regioselectivity Low Yield Low Yield? Check Nitrile Oxide Stability Check Nitrile Oxide Stability Low Yield->Check Nitrile Oxide Stability Yes Purification Purification Low Yield->Purification No Poor Regioselectivity->Low Yield No Optimize Catalyst Optimize Catalyst (Cu for 3,5; Ru for 3,4) Poor Regioselectivity->Optimize Catalyst Yes In Situ Generation Use In Situ Generation Check Nitrile Oxide Stability->In Situ Generation Slow Addition Use Slow Addition In Situ Generation->Slow Addition Slow Addition->Purification Adjust Solvent Polarity Adjust Solvent Polarity Optimize Catalyst->Adjust Solvent Polarity Lower Temperature Lower Temperature Adjust Solvent Polarity->Lower Temperature Lower Temperature->Low Yield

Caption: Troubleshooting flowchart for isoxazole synthesis.

References

optimizing reaction conditions for displacing the bromide on 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nucleophilic displacement of the bromide on 5-(Bromomethyl)-3-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for a nucleophilic substitution on this compound?

A1: this compound is analogous to a benzylic bromide, making it highly susceptible to SN2 reactions. A good starting point is to dissolve the substrate in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The nucleophile (1.0-1.2 equivalents) is then added, often in the presence of a non-nucleophilic base like potassium carbonate (K2CO3) if the nucleophile is acidic (e.g., a phenol or thiol). The reaction is typically initiated at room temperature and gently heated if the conversion is slow.

Q2: How does the isoxazole ring influence the reactivity of the bromomethyl group?

A2: The isoxazole ring is an electron-withdrawing five-membered heterocycle. This property enhances the reactivity of the adjacent bromomethyl group towards nucleophilic substitution. The electron-withdrawing nature of the ring polarizes the C-Br bond, making the carbon more electrophilic and stabilizing the transition state of an SN2 reaction. Consequently, this substrate is generally more reactive than simple alkyl bromides.

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions include elimination (E2) to form an exocyclic double bond, though this is less common for primary bromides unless a strong, sterically hindered base is used. Over-alkylation can occur with primary or secondary amine nucleophiles. To minimize over-alkylation, use a slight excess of the amine or add the electrophile slowly to the amine solution. If the nucleophile or product is sensitive to base, using a milder base (e.g., NaHCO3) or a hindered, non-nucleophilic base (e.g., DBU) can be beneficial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nucleophilic displacement reaction.

Problem 1: Low or No Conversion to the Desired Product

If you are observing unreacted starting material, consider the following factors, which are also outlined in the decision tree below.

G start Low or No Conversion q1 Is the nucleophile strong enough? start->q1 a1_yes Yes q1->a1_yes Sufficiently nucleophilic a1_no No q1->a1_no Weak nucleophile q2 Is the solvent appropriate? a1_yes->q2 sol1 Consider a more potent nucleophile (e.g., use thiolate instead of thiol). a1_no->sol1 a2_yes Yes q2->a2_yes Polar aprotic solvent used a2_no No q2->a2_no Using protic or nonpolar solvent q3 Is the temperature sufficient? a2_yes->q3 sol2 Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to accelerate SN2 reactions. a2_no->sol2 a3_yes Yes q3->a3_yes Heating applied a3_no No q3->a3_no Reaction at RT or below q4 Is a base required and present? a3_yes->q4 sol3 Increase temperature incrementally (e.g., 40°C, 60°C, 80°C). Monitor for decomposition. a3_no->sol3 sol4 Add a suitable base (e.g., K2CO3) to deprotonate the nucleophile. q4->sol4 Acidic nucleophile used without a base end_node Re-evaluate reaction setup q4->end_node Base is present or not needed

Caption: Troubleshooting decision tree for low reaction conversion.

Problem 2: Formation of Multiple Products or Impurities

The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates side reactions.

  • Observation: A nonpolar impurity is observed.

    • Possible Cause: An elimination (E2) side reaction may be occurring, especially if you are using a strong, sterically hindered base.

    • Solution: Switch to a weaker, non-hindered base like K2CO3 or NaHCO3. Ensure the reaction temperature is not excessively high.

  • Observation: Multiple products with similar polarities to the desired product.

    • Possible Cause: If using an amine nucleophile (R-NH2 or R2NH), over-alkylation of the desired product can occur.

    • Solution: Use a larger excess of the amine nucleophile (2-3 equivalents) to favor the mono-alkylation product. Alternatively, perform a slow addition of the this compound to a solution of the amine.

Data on Reaction Conditions

The following tables summarize typical starting conditions for displacing the bromide with various classes of nucleophiles. Yields are highly dependent on the specific substrate and nucleophile.

Table 1: Conditions for O-Nucleophiles

Nucleophile Base Solvent Temperature (°C) Typical Time (h)
Phenol K2CO3 DMF 25 - 60 4 - 12
Aliphatic Alcohol NaH THF/DMF 0 - 25 2 - 8

| Carboxylic Acid | Cs2CO3 | Acetonitrile | 50 - 80 | 6 - 18 |

Table 2: Conditions for N-Nucleophiles

Nucleophile Base Solvent Temperature (°C) Typical Time (h)
Primary/Secondary Amine K2CO3 or excess amine Acetonitrile 25 - 50 2 - 6
Azide (e.g., NaN3) None DMSO/DMF 25 - 40 1 - 4

| Phthalimide | K2CO3 | DMF | 80 - 100 | 5 - 12 |

Table 3: Conditions for S-Nucleophiles

Nucleophile Base Solvent Temperature (°C) Typical Time (h)
Thiol K2CO3 or Et3N THF/Acetonitrile 25 1 - 3
Thiophenol K2CO3 DMF 25 - 50 2 - 5

| Sodium Thiocyanate | None | Acetone/Ethanol | 25 - 60 | 3 - 8 |

Experimental Protocols

General Protocol for Displacement with a Phenolic Nucleophile

This protocol provides a representative workflow for the synthesis of a 5-(aryloxymethyl)-3-phenylisoxazole derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification setup1 1. Add this compound (1.0 eq) and phenol (1.1 eq) to a flask. setup2 2. Add K2CO3 (1.5 eq). setup1->setup2 setup3 3. Add anhydrous DMF as solvent. setup2->setup3 react1 4. Stir mixture at room temperature. setup3->react1 react2 5. Monitor reaction by TLC. react1->react2 react3 6. If slow, heat to 50-60°C. react2->react3 workup1 7. Cool to RT, pour into water. react3->workup1 workup2 8. Extract with Ethyl Acetate. workup1->workup2 workup3 9. Wash organic layer (brine), dry (Na2SO4). workup2->workup3 workup4 10. Concentrate under reduced pressure. workup3->workup4 workup5 11. Purify by column chromatography. workup4->workup5

challenges with the stability of the N-O bond in isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the N-O bond in isoxazoles.

Frequently Asked Questions (FAQs)

Q1: My isoxazole compound is degrading during my experiment. What are the common causes of N-O bond instability?

A1: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under various conditions.[1] The primary factors leading to degradation are:

  • Reductive Cleavage: The N-O bond is prone to cleavage under reductive conditions. Common laboratory reagents that can induce this include Raney nickel, lithium aluminum hydride (LiAlH₄), samarium(II) iodide (SmI₂), and molybdenum hexacarbonyl (Mo(CO)₆).[2][3][4][5]

  • Photochemical Decomposition: Isoxazoles can undergo ring-opening upon exposure to UV light.[6][7][8] This light-activated cleavage can lead to the formation of various reactive intermediates.[7][8]

  • Thermal Instability: At elevated temperatures, isoxazoles can undergo thermal decomposition.[9][10] For example, thermal decomposition of isoxazole has been observed in the temperature range of 850–1100 K, yielding products like acetonitrile and carbon monoxide.[10]

  • pH-Dependent Instability: The stability of the isoxazole ring can be highly dependent on the pH of the medium. It is particularly susceptible to base-catalyzed hydrolysis.[11] Acid-catalyzed degradation can also occur, though often to a lesser extent.[12]

  • Metabolic Degradation: In biological systems, cytochrome P450 enzymes can catalyze the opening of the isoxazole ring.[11]

Q2: I am observing unexpected byproducts in my reaction. What are some common degradation pathways for isoxazoles?

A2: Cleavage of the N-O bond can initiate a variety of reaction pathways, leading to different products depending on the conditions:

  • Under Reductive Conditions: Reductive cleavage of the N-O bond typically leads to the formation of β-aminoenones or, after hydrolysis of the imine intermediate, β-hydroxyketones.[2][3][13]

  • Under Basic Conditions: Base-catalyzed ring opening can lead to the formation of α-cyanoenol metabolites, as seen with the drug leflunomide.[11] Deprotonation at the C3 position can also trigger N-O bond dissociation and ring opening.[14][15]

  • Under Photolytic Conditions: Photoexcitation can lead to ultrafast O-N bond cleavage, resulting in ring-opened intermediates that can rearrange to various products, including nitriles and ketones.[6]

  • Under Thermal Conditions: Thermal decomposition can lead to fragmentation of the ring, producing smaller molecules like nitriles and carbon monoxide.[10]

Q3: How do substituents on the isoxazole ring affect its stability?

A3: Substituents can significantly influence the electronic properties and steric environment of the isoxazole ring, thereby affecting the stability of the N-O bond. While the search results provide numerous examples of substituted isoxazoles and their reactions, a systematic study on the electronic and steric effects of substituents on N-O bond stability was not explicitly detailed. However, it is a general principle in organic chemistry that electron-withdrawing groups can affect bond polarities and reaction susceptibilities. For instance, the presence of a carbonyl or carboxyl group at certain positions can influence rearrangement reactions following N-O bond cleavage.[16]

Troubleshooting Guides

Issue 1: Low yield or decomposition of isoxazole during synthesis.
  • Symptom: The yield of the desired isoxazole product is consistently low, with the formation of significant amounts of byproducts.

  • Possible Cause: Instability of the nitrile oxide intermediate, which can dimerize to form furoxans, is a common issue in isoxazole synthesis via 1,3-dipolar cycloaddition.[17][18] The reaction conditions themselves (e.g., high temperature, strong base) might also be promoting the degradation of the newly formed isoxazole ring.

  • Troubleshooting Steps:

    • In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in situ to minimize its concentration and reduce the rate of dimerization.[17]

    • Temperature Optimization: Lowering the reaction temperature can sometimes decrease the rate of side reactions more than the desired cycloaddition.[18]

    • Choice of Base: The choice and stoichiometry of the base used to generate the nitrile oxide are critical and may need optimization.[17]

    • Slow Addition: If not generating in situ, add the nitrile oxide solution slowly to the alkyne to keep its instantaneous concentration low.[18]

Issue 2: Isoxazole product degrades during purification.
  • Symptom: The isoxazole compound appears to be formed in the reaction mixture (e.g., by TLC or LC-MS analysis), but is lost during workup or chromatographic purification.

  • Possible Cause: The purification conditions (e.g., pH of aqueous washes, acidity of silica gel, temperature of solvent evaporation) may be causing the degradation of the sensitive isoxazole ring.

  • Troubleshooting Steps:

    • Neutralize Workup: Ensure all aqueous washes are at a neutral pH.

    • Deactivate Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine) for column chromatography to avoid acid-catalyzed decomposition.

    • Avoid High Temperatures: Concentrate solutions at low temperatures using a rotary evaporator.

    • Alternative Purification: Consider alternative purification methods such as crystallization or preparative TLC on a less acidic stationary phase if possible.

Issue 3: Isoxazole-containing drug candidate shows poor stability in formulation or in vitro assays.
  • Symptom: The compound degrades in solution, leading to inconsistent results in biological assays or a short shelf-life.

  • Possible Cause: The pH and temperature of the assay buffer or formulation vehicle are promoting the cleavage of the N-O bond.

  • Troubleshooting Steps:

    • pH Stability Study: Conduct a pH stability study to determine the optimal pH range for your compound. As an example, the drug leflunomide is stable at acidic pH but decomposes at basic pH.[11]

    • Temperature Control: Perform experiments and store solutions at the lowest practical temperature to minimize thermal degradation.

    • Protect from Light: Store solutions in amber vials or otherwise protect them from light to prevent photochemical degradation.

    • Formulation Adjustment: If possible, adjust the formulation to a more favorable pH and include excipients that may enhance stability.

Quantitative Data on N-O Bond Stability

The stability of the isoxazole ring is highly dependent on environmental conditions. The following table summarizes quantitative data on the stability of the isoxazole ring in the drug leflunomide under different pH and temperature conditions.

CompoundTemperature (°C)pHHalf-life (t₁/₂)
Leflunomide254.0Stable
Leflunomide257.4Stable
Leflunomide2510.0~6.0 hours
Leflunomide374.0Stable
Leflunomide377.4~7.4 hours
Leflunomide3710.0~1.2 hours

Data extracted from a study on the pH and temperature stability of leflunomide.[11]

Key Experimental Protocols

Protocol 1: Reductive N-O Bond Cleavage with Raney Nickel/AlCl₃

This protocol is suitable for the reductive cleavage of the N-O bond in heterobicycloalkene-fused 2-isoxazolines to yield β-hydroxyketones.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve the heterobicycloalkene-fused 2-isoxazoline in a 5:1 mixture of methanol (MeOH) and water (H₂O).

  • Addition of Reagents: Add Raney nickel (typically a commercially available slurry) and aluminum chloride (AlCl₃) to the solution. The exact stoichiometry will depend on the substrate.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove the Raney nickel. The resulting product is often pure enough without the need for chromatographic purification.[2]

Protocol 2: Reductive Ring Opening with Mo(CO)₆ and Water

This method is used for the reductive cleavage of the N-O bond in isoxazoles to produce β-aminoenones.[3][13]

  • Reaction Setup: Dissolve the isoxazole (1 mmol) in moist acetonitrile (10 ml) containing an equivalent amount of water.

  • Addition of Catalyst: Add molybdenum hexacarbonyl (Mo(CO)₆, 0.5 mmol) to the solution under a nitrogen atmosphere.

  • Reaction Conditions: Reflux the reaction mixture.

  • Monitoring: Monitor the reaction for the consumption of the starting material.

  • Workup: After the reaction is complete, filter the mixture through Celite. The filtrate can then be purified by thin layer chromatography or column chromatography to isolate the β-aminoenone product.[13]

Visualizations

N_O_Bond_Instability_Factors cluster_factors Factors Affecting N-O Bond Stability Reductive_Conditions Reductive Conditions (e.g., Raney Ni, LiAlH4, SmI2) Cleavage N-O Bond Cleavage Reductive_Conditions->Cleavage Photochemical_Conditions Photochemical Conditions (UV Light) Photochemical_Conditions->Cleavage Thermal_Stress Thermal Stress (High Temperature) Thermal_Stress->Cleavage pH pH (Acidic or Basic) pH->Cleavage Metabolic_Enzymes Metabolic Enzymes (e.g., Cytochrome P450) Metabolic_Enzymes->Cleavage Isoxazole Isoxazole (N-O Bond) Isoxazole->Cleavage

Caption: Factors leading to the cleavage of the N-O bond in isoxazoles.

Degradation_Pathways cluster_conditions Degradation Conditions & Pathways cluster_products Resulting Products Start Isoxazole Reductive Reductive Cleavage Start->Reductive Basic Base-Catalyzed Opening Start->Basic Photolytic Photolytic Cleavage Start->Photolytic Thermal Thermal Decomposition Start->Thermal Product_Reductive β-Aminoenones or β-Hydroxyketones Reductive->Product_Reductive Product_Basic α-Cyanoenols Basic->Product_Basic Product_Photolytic Ring-Opened Intermediates (Nitriles, Ketones) Photolytic->Product_Photolytic Product_Thermal Nitriles, CO, etc. Thermal->Product_Thermal

Caption: Common degradation pathways of isoxazoles under different conditions.

Troubleshooting_Workflow Start Experiment Shows Isoxazole Degradation Identify_Stage Identify Stage of Degradation Start->Identify_Stage Synthesis During Synthesis Identify_Stage->Synthesis Purification During Purification Identify_Stage->Purification Storage_Assay During Storage/Assay Identify_Stage->Storage_Assay Check_Nitrile_Oxide Check Nitrile Oxide Stability (Dimerization?) Synthesis->Check_Nitrile_Oxide Check_Purification_Conditions Check Purification Conditions (pH, Temp, Silica) Purification->Check_Purification_Conditions Check_Storage_Conditions Check Storage/Assay Conditions (pH, Temp, Light) Storage_Assay->Check_Storage_Conditions Optimize_Temp_Base Optimize Temperature & Base Check_Nitrile_Oxide->Optimize_Temp_Base Yes In_Situ_Generation Use In Situ Generation Check_Nitrile_Oxide->In_Situ_Generation Yes Neutralize_Workup Neutralize Workup & Silica Check_Purification_Conditions->Neutralize_Workup Acidic? Low_Temp_Evaporation Use Low Temp Evaporation Check_Purification_Conditions->Low_Temp_Evaporation High Temp? pH_Stability_Study Conduct pH Stability Study Check_Storage_Conditions->pH_Stability_Study Unstable pH? Protect_From_Light Protect from Light Check_Storage_Conditions->Protect_From_Light Light Exposure? Control_Temperature Control Temperature Check_Storage_Conditions->Control_Temperature High Temp?

Caption: A logical workflow for troubleshooting isoxazole degradation.

References

how to avoid impurities in the bromination of methylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methylisoxazoles. Our goal is to help you navigate common challenges and avoid the formation of impurities in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the bromination of a simple methylisoxazole, such as 3-methylisoxazole or 5-methylisoxazole?

The bromination of methylisoxazoles can yield two primary types of mono-brominated products, depending on the reaction conditions:

  • Ring Bromination: Electrophilic aromatic substitution on the isoxazole ring. This typically occurs at the 4-position of the isoxazole ring.

  • Side-Chain (Methyl Group) Bromination: Free-radical substitution on the methyl group, resulting in a bromomethylisoxazole.

The choice of brominating agent and reaction conditions is critical in determining the regioselectivity of the reaction.

Q2: Which brominating agent should I use to selectively brominate the isoxazole ring?

For selective bromination of the isoxazole ring, electrophilic brominating agents are preferred. N-Bromosuccinimide (NBS) in a polar solvent is a common choice. The use of molecular bromine (Br₂) can also lead to ring bromination. Studies on isoxazole itself have shown that electrophilic substitution with molecular bromine occurs at the C4 position.[1]

Q3: How can I achieve selective bromination of the methyl group?

To favor bromination of the methyl group (allylic-type bromination), conditions that promote a free-radical mechanism should be employed. The use of N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux or irradiation, is the standard approach for this transformation.[2]

Q4: What are the most common impurities I should be aware of?

The most frequently encountered impurities in the bromination of methylisoxazoles include:

  • Regioisomers: A mixture of ring-brominated and methyl-brominated products.

  • Di-brominated products: Bromination occurring at both the ring and the methyl group, or di-bromination on the ring or the methyl group.

  • Over-brominated species: Introduction of more than one bromine atom onto the isoxazole ring or methyl group.

  • Ring-opened products: Under certain conditions, electrophilic halogenating agents can induce the cleavage of the N-O bond in the isoxazole ring.[3][4][5][6]

  • Solvent-related byproducts: Impurities can arise from the decomposition of solvents, for example, the pyrolysis of DMF at elevated temperatures.[7]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of ring-brominated and methyl-brominated isomers. How can I improve the selectivity?

This is a common issue arising from a lack of control over the reaction mechanism (electrophilic vs. radical).

Troubleshooting Steps:

  • Review Your Reaction Conditions:

    • For Ring Bromination: Avoid radical initiators and light. Use a polar solvent to favor the electrophilic pathway. The addition of a radical scavenger, such as butylated hydroxytoluene (BHT), can help suppress side-chain bromination.[3]

    • For Methyl Bromination: Ensure your non-polar solvent is anhydrous and that a suitable radical initiator is used. The reaction often requires heating (reflux) or UV irradiation to initiate the radical chain reaction.

  • Solvent Selection: The polarity of the solvent plays a crucial role.

    • Polar solvents (e.g., acetonitrile, HFIP) will favor electrophilic ring substitution.[3]

    • Non-polar solvents (e.g., carbon tetrachloride) are essential for selective free-radical bromination of the methyl group.[2]

Logical Flowchart for Troubleshooting Isomer Mixtures:

G start Mixture of Ring and Methyl Bromination Products Obtained q1 What is the desired product? start->q1 ring Desired: Ring Bromination q1->ring Ring methyl Desired: Methyl Bromination q1->methyl Methyl ring_cond Check Reaction Conditions: - Using radical initiator (AIBN, BPO)? - Using non-polar solvent (CCl4)? - Exposed to UV light? ring->ring_cond methyl_cond Check Reaction Conditions: - Using polar solvent? - No radical initiator/light? methyl->methyl_cond ring_sol1 Action: Remove radical initiator. Switch to a polar solvent (e.g., Acetonitrile, HFIP). Conduct reaction in the dark. ring_cond->ring_sol1 Yes ring_sol2 Action: Add a radical scavenger (e.g., BHT). ring_cond->ring_sol2 No, but still getting side-chain bromination methyl_sol1 Action: Switch to a non-polar solvent (e.g., CCl4). Add a radical initiator (AIBN). Use reflux or UV irradiation. methyl_cond->methyl_sol1 Yes

Caption: Troubleshooting workflow for isomer formation.

Issue 2: I am observing significant amounts of di-brominated products. How can I minimize their formation?

Over-bromination is often a result of using an excess of the brominating agent or harsh reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is often sufficient for mono-bromination.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating species in the reaction mixture, reducing the likelihood of a second bromination event.

  • Temperature Control: Running the reaction at a lower temperature can increase selectivity and reduce the rate of the second bromination.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the mono-brominated product.

Issue 3: My reaction is giving a low yield, and I suspect ring-opening of the isoxazole.

Ring-opening of isoxazoles can occur under certain electrophilic halogenation conditions, leading to the formation of complex byproducts and reduced yield of the desired brominated isoxazole.[3][4][5][6]

Troubleshooting Steps:

  • Choice of Brominating Agent: Some brominating agents are more prone to inducing ring-opening than others. If you are using a highly reactive system, consider switching to a milder agent like NBS.

  • Solvent Effects: The solvent can influence the stability of the intermediates. Hexafluoroisopropanol (HFIP), for example, has been shown to promote the desired ring-opening in some cases, so a less activating solvent might be beneficial if this is an undesired pathway.[3]

  • Temperature and pH Control: Maintain a moderate reaction temperature and ensure the reaction medium is not overly acidic or basic, unless required for the specific desired transformation.

  • Radical Scavenger: If radical pathways are contributing to degradation, the addition of a scavenger like BHT can be beneficial.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on the Bromination of Methylisoxazoles

SubstrateBrominating Agent (Equivalents)SolventInitiator/AdditiveTemperature (°C)Time (h)Major ProductYield (%)Impurities NotedReference
5-Methylisoxazole derivativeNBS (1.3)CCl₄AIBNRefluxOvernight5-(Bromomethyl)isoxazole derivative51Unspecified[3]
3-Aryl-5-methylisoxazole-4-carboxylateNBS (1.0)CCl₄Benzoyl PeroxideReflux3-45-(Bromomethyl) derivative-Dibromo derivative[8]
3-Aryl-5-methylisoxazole-4-carboxylateNBS (2.0)CCl₄UV lightReflux3-45-(Dibromomethyl) derivative-Monobromo derivative[8]
Isoxazole derivativeNBS (1.4)HFIPBHT (5 mol%)RT24Ring-opened product99Methyl-brominated side product suppressed[3]
IsoxazoleBr₂Aqueous mediumNone25-45-4-Bromoisoxazole-Second-order kinetics observed[1]

Experimental Protocols

Protocol 1: Selective Bromination of the Methyl Group (Side-Chain Bromination)

This protocol is adapted for the synthesis of 5-(bromomethyl)isoxazole derivatives.[3]

Materials:

  • Methyl 5-methylisoxazole-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 5-methylisoxazole-3-carboxylate (1 equivalent) in CCl₄, add NBS (1.3 equivalents) and AIBN (0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(bromomethyl)isoxazole derivative.

Experimental Workflow for Selective Methyl Group Bromination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Methylisoxazole in CCl4 add_reagents Add NBS and AIBN start->add_reagents reflux Reflux Overnight add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool extract Water Quench & DCM Extraction cool->extract wash Wash with NaHCO3 extract->wash dry Dry with Na2SO4 & Concentrate wash->dry purify Column Chromatography dry->purify product Pure 5-(Bromomethyl)isoxazole purify->product

Caption: Workflow for selective methyl group bromination.

Protocol 2: Selective Bromination of the Isoxazole Ring

This protocol is a general procedure for electrophilic aromatic bromination.

Materials:

  • Methylisoxazole derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the methylisoxazole derivative (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Purification Tip: For the removal of unreacted NBS and succinimide byproduct, washing the organic layer with water is effective as both are water-soluble. If the brominated product is basic, an acidic wash can be employed, followed by a basic wash to neutralize. For acidic products, a basic wash can be used for extraction, followed by acidification to precipitate the product.

References

effective recrystallization techniques for purifying phenylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying phenylisoxazole derivatives using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of my phenylisoxazole derivative?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Phenylisoxazole derivatives, being heterocyclic compounds, tend to be soluble in polar organic solvents. A good starting point is to test small amounts of your sample in various solvents like ethanol, methanol, acetone, and ethyl acetate. A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.

Q2: When should I use a single-solvent versus a mixed-solvent recrystallization?

A2: A single-solvent recrystallization is preferred when you can find a solvent that meets the ideal solubility criteria. However, finding such a solvent can be challenging. A mixed-solvent system is employed when no single solvent is suitable. This typically involves one solvent in which the compound is very soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "insoluble" solvent). The two solvents must be miscible with each other.

Q3: What are some common solvent pairs for mixed-solvent recrystallization of organic compounds?

A3: Common miscible solvent pairs with differing polarities are often effective. Examples include ethanol-water, acetone-water, ethyl acetate-hexane, and methanol-diethyl ether. For phenylisoxazole derivatives, which have some polarity, a polar solvent paired with a non-polar anti-solvent is a logical choice.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form spontaneously, several techniques can be used to induce crystallization. The simplest method is to scratch the inside of the flask with a glass rod, which can create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystal growth. If these methods fail, it may indicate that the solution is not sufficiently saturated, and some solvent may need to be evaporated.

Troubleshooting Guides

Issue 1: My compound has "oiled out" instead of forming crystals.

Cause: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common with low-melting point solids or when using mixed-solvent systems. Impurities can also contribute to this phenomenon by depressing the melting point.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level and then allow it to cool slowly.

  • Slow Cooling: Cool the solution more slowly to favor the formation of crystals over oil. You can insulate the flask to achieve this.

  • Change Solvent System: If the problem persists, the solvent system may be inappropriate. Try a different solvent or solvent pair.

  • Purify Further Before Recrystallization: If significant impurities are present, consider a preliminary purification step like column chromatography.

Issue 2: No crystals are forming, even after extended cooling.

Cause: This is often due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.

Solutions:

  • Induce Crystallization: Try scratching the flask or adding a seed crystal.

  • Reduce Solvent Volume: If induction techniques fail, boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • Use a Colder Bath: If cooling to room temperature and then in an ice bath is insufficient, a salt-ice bath can provide lower temperatures.

  • Re-evaluate Solvent Choice: It's possible the chosen solvent is too good at dissolving the compound even at low temperatures.

Issue 3: The recrystallization yield is very low.

Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or washing the crystals with a solvent in which they are too soluble.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the solution from cooling and depositing crystals prematurely.

  • Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution and cool it again to obtain a second crop of crystals.

Data Presentation

Table 1: Common Solvents for Recrystallization of Phenylisoxazole Derivatives

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA versatile and commonly used solvent for many organic compounds.
Methanol65PolarSimilar to ethanol, often used for more polar compounds.
Acetone56Polar AproticA good solvent for a wide range of organic compounds; its volatility can be a drawback.
Ethyl Acetate77Moderately PolarOften used in combination with a non-polar solvent like hexane.
Toluene111Non-polarCan be effective for less polar derivatives; higher boiling point requires caution.
Hexane69Non-polarTypically used as an "anti-solvent" or "bad" solvent in mixed-solvent systems.
Water100Very PolarCan be used as an anti-solvent with polar organic solvents like ethanol or acetone.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude phenylisoxazole derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a slight excess of hot solvent.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period or by transferring them to a desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude phenylisoxazole derivative in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (the one in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization and Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

  • Isolation, Washing, and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described above.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Phenylisoxazole Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No hot_filtration->cool_slowly Yes ice_bath Cool in Ice Bath cool_slowly->ice_bath collect_crystals Collect Crystals via Vacuum Filtration ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure Phenylisoxazole Derivative dry_crystals->end Troubleshooting_Tree Recrystallization Troubleshooting start Problem Encountered During Recrystallization issue What is the issue? start->issue oiled_out Compound 'Oiled Out' issue->oiled_out Oiling no_crystals No Crystals Formed issue->no_crystals No Crystals low_yield Yield is Very Low issue->low_yield Low Yield solution_oil Reheat, add more 'good' solvent, and cool slowly. oiled_out->solution_oil solution_no_crystals Induce (scratch/seed crystal). If fails, reduce solvent volume. no_crystals->solution_no_crystals solution_low_yield Minimize solvent, wash with ice-cold solvent, check mother liquor. low_yield->solution_low_yield

managing hazardous decomposition products of 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of 5-(Bromomethyl)-3-phenylisoxazole and its hazardous decomposition products. Please familiarize yourself with this information before conducting experiments involving this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments.

Q1: What are the signs of decomposition of this compound?

A1: Decomposition of this compound can be indicated by several observable signs:

  • Color Change: The appearance of a yellow or brown discoloration in the solid material.

  • Fuming: The release of sharp, acrid, or irritating fumes from the container.

  • Gas Evolution: The production of gas, which may be visible as bubbles if the compound is in solution, or could lead to pressure buildup in a sealed container.

  • Inconsistent Experimental Results: Unexplained side reactions, lower yields, or the appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) can be indicative of reagent degradation.

Q2: Under what conditions does this compound decompose?

A2: Decomposition is primarily triggered by exposure to heat, light, and incompatible materials.

  • Light: Exposure to light, particularly UV radiation, can initiate the degradation of isoxazole-containing compounds.[2][3] Store the compound in a dark or amber container.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong reducing agents can cause vigorous reactions and decomposition.[4] The isoxazole ring itself can be susceptible to cleavage under basic conditions.[5]

Q3: What are the hazardous decomposition products I should be concerned about?

A3: The primary hazardous decomposition products of this compound are:

  • Nitrogen Oxides (NOx)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO2)

  • Hydrogen Halides (specifically Hydrogen Bromide, HBr)

  • Bromine (Br₂)[4][6]

These substances are toxic and corrosive, posing significant health risks upon inhalation, ingestion, or skin contact.

Q4: How should I handle a spill of this compound?

A4: The appropriate response depends on the size of the spill.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • If the compound is a solid, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste.

    • If it is a solution, absorb the spill with an inert material like vermiculite or sand.

    • The absorbed material should be treated with a neutralizing agent for bromine, such as a saturated aqueous solution of sodium thiosulfate, before being collected into a labeled hazardous waste container.[7][8]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • If safe to do so, extinguish any nearby ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without appropriate training and personal protective equipment (PPE), including respiratory protection.

Q5: What is the correct procedure for quenching a reaction involving this compound?

A5: When quenching a reaction, it is crucial to neutralize any unreacted reagent and potential bromine byproducts. A common and effective method is to use a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) can be used to quench excess bromine.[7][9] For reactions involving N-bromosuccinimide (NBS), which has similarities to the bromomethyl group in terms of reactive bromine, sodium sulfite or sodium metabisulfite are also effective quenching agents.[10] Always perform the quench slowly and in a well-ventilated fume hood, as the reaction can be exothermic.

Data Presentation

The following table summarizes the exposure limits for the primary gaseous hazardous decomposition products. These values are critical for assessing workplace safety and ensuring proper ventilation.

Hazardous Decomposition ProductOSHA PEL (8-hour TWA)NIOSH REL (10-hour TWA)ACGIH TLV (8-hour TWA)
Nitric Oxide (NO) 25 ppm25 ppm25 ppm
Nitrogen Dioxide (NO₂) ** Ceiling 5 ppm1 ppm (STEL)0.2 ppm
Carbon Monoxide (CO) 50 ppm35 ppm25 ppm
Hydrogen Bromide (HBr) Ceiling 3 ppmCeiling 3 ppmCeiling 2 ppm
Bromine (Br₂) **0.1 ppm0.1 ppm0.1 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Limit that should not be exceeded at any time. Data sourced from OSHA, NIOSH, and ACGIH publications.

Experimental Protocols

Protocol 1: Safe Handling and Storage of this compound

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.

  • Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or potential vapors.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark location. Keep it segregated from strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated enclosure to minimize exposure to dust.

Protocol 2: Neutralization of Bromine Spills in the Laboratory

This protocol is for small-scale spills of bromine, a potential decomposition product.

  • Preparation: Ensure you have a spill kit readily available that contains an absorbent material (vermiculite or sand) and a saturated aqueous solution of sodium thiosulfate.

  • Containment: If the spill is liquid, contain it by creating a dike with the absorbent material around the edges of the spill.

  • Neutralization: Slowly add the saturated sodium thiosulfate solution to the spill, starting from the outside and working inwards. The characteristic reddish-brown color of bromine will disappear as it is reduced to colorless bromide ions.

  • Absorption: Once the color has dissipated, add more absorbent material to soak up the liquid.

  • Collection: Carefully collect the neutralized absorbent material into a heavy-duty plastic bag or a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Label the waste container as "Halogenated Organic Waste" and dispose of it according to your institution's hazardous waste management guidelines.[11][12]

Protocol 3: Disposal of Waste Containing this compound

  • Waste Segregation: All waste containing this compound, including contaminated lab supplies (e.g., gloves, filter paper), should be collected in a dedicated "Halogenated Organic Waste" container.[11][13] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with its contents.

  • Storage of Waste: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS department.

Visualizations

Decomposition_Troubleshooting start Observe Signs of Decomposition (Color change, fumes, etc.) check_conditions Investigate Potential Causes start->check_conditions heat Exposure to Heat? check_conditions->heat light Exposure to Light? check_conditions->light incompatible Contact with Incompatible Materials? check_conditions->incompatible action_heat Reduce Temperature Store in a cool place heat->action_heat Yes action_light Store in a Dark/Amber Container light->action_light Yes action_incompatible Segregate from bases, oxidizers, reducers incompatible->action_incompatible Yes dispose Dispose of Decomposed Material (Follow Protocol 3) action_heat->dispose action_light->dispose action_incompatible->dispose

Caption: Troubleshooting flow for identifying and addressing the causes of this compound decomposition.

Spill_Neutralization_Workflow start Minor Bromine Spill Occurs contain Contain Spill with Absorbent start->contain neutralize Add Saturated Sodium Thiosulfate Solution contain->neutralize absorb Absorb Neutralized Liquid neutralize->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Clean Spill Area with Soap and Water collect->decontaminate dispose Dispose as Halogenated Waste decontaminate->dispose

Caption: Experimental workflow for the neutralization and cleanup of a minor bromine spill.

Decomposition_Pathways cluster_triggers Decomposition Triggers cluster_products Hazardous Decomposition Products compound This compound Heat Heat Light Light Incompatible_Materials Incompatible Materials NOx Nitrogen Oxides (NOx) Heat->NOx CO Carbon Monoxide (CO) Heat->CO HBr Hydrogen Bromide (HBr) Heat->HBr Br2 Bromine (Br₂) Heat->Br2 Light->NOx Light->CO Light->HBr Light->Br2 Incompatible_Materials->NOx Incompatible_Materials->CO Incompatible_Materials->HBr Incompatible_Materials->Br2

Caption: Logical relationship between decomposition triggers and hazardous products of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-(Bromomethyl)-3-phenylisoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-(Bromomethyl)-3-phenylisoxazole and its structurally related analogs. A comprehensive understanding of the spectral characteristics of these isoxazole derivatives is crucial for their unambiguous identification, purity assessment, and elucidation of their roles in various chemical and pharmacological contexts.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for selected 3,5-disubstituted isoxazole derivatives. These compounds serve as valuable benchmarks for predicting and interpreting the NMR spectrum of this compound. The data is presented to highlight the influence of the substituent at the 5-position on the chemical shifts of the isoxazole core and adjacent protons and carbons.

Table 1: ¹H NMR Spectral Data of 3,5-Disubstituted Isoxazole Derivatives (400 MHz, CDCl₃)

CompoundIsoxazole-H (s, 1H)Phenyl-H (m)Other Protons
5-(4-bromophenyl)-3-phenylisoxazole[1]6.837.87–7.84 (2H), 7.73–7.69 (2H), 7.64–7.61 (2H), 7.51–7.46 (3H)
5-(3-bromophenyl)-3-phenylisoxazole[1]6.857.98 (t, 1H), 7.88–7.84 (2H), 7.78–7.76 (1H), 7.59–7.57 (1H), 7.51–7.46 (3H), 7.36 (t, 1H)
5-(3-chlorophenyl)-3-phenylisoxazole[1]6.847.87–7.81 (3H), 7.74–7.69 (1H), 7.51–7.46 (3H), 7.44–7.41 (2H)
5-(2-chlorophenyl)-3-phenylisoxazole[1]6.847.86–7.81 (3H), 7.71 (t, 1H), 7.48–7.40 (5H)

Table 2: ¹³C NMR Spectral Data of 3,5-Disubstituted Isoxazole Derivatives (100 MHz, CDCl₃)

CompoundC=N (C3)C-O (C5)Isoxazole-CH (C4)Phenyl-COther Carbons
5-(4-bromophenyl)-3-phenylisoxazole[1]163.0169.297.8132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5
5-(3-bromophenyl)-3-phenylisoxazole[1]163.0168.798.2133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 126.7, 124.3, 123.0
5-(3-chlorophenyl)-3-phenylisoxazole[1]163.0168.998.2135.1, 130.3, 130.1, 129.0, 128.9, 128.8, 126.8, 125.8, 123.8
5-(2-chlorophenyl)-3-phenylisoxazole[1]163.0168.898.2135.0, 130.3, 130.1, 128.9, 128.7, 126.7, 125.8, 123.8

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for isoxazole derivatives is outlined below.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid isoxazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a 400 MHz or 500 MHz NMR spectrometer.

  • Tune and shim the probe to the deuterium frequency of the solvent.

3. ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the NMR characterization of a novel isoxazole compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup (400 MHz) transfer->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Structure_Relationship Target This compound (Target Compound) Comparison Comparative NMR Analysis Target->Comparison Analog1 5-Methyl-3-phenylisoxazole (Analog 1) Analog1->Comparison Analog2 5-Chloro-3-phenylisoxazole (Analog 2) Analog2->Comparison Analog3 5-Aryl-3-phenylisoxazoles (General Analogs) Analog3->Comparison

Caption: Logical relationship for the comparative analysis of the target compound and its analogs.

References

A Comparative Guide to the Mass Spectrometry Analysis of 5-(Bromomethyl)-3-phenylisoxazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 5-(Bromomethyl)-3-phenylisoxazole with various nucleophiles, focusing on their characterization by mass spectrometry. The data presented herein, including detailed experimental protocols and mass spectral data, serves as a valuable resource for researchers working on the synthesis and characterization of novel isoxazole-based compounds, which are significant scaffolds in medicinal chemistry.

Introduction

This compound is a key synthetic intermediate, owing to the reactive bromomethyl group that readily undergoes nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 5-position of the isoxazole ring, leading to a wide array of derivatives with potential biological activities. Mass spectrometry is an indispensable tool for the rapid and accurate characterization of these reaction products, providing crucial information on their molecular weight and structure. This guide compares the mass spectrometry data of various derivatives obtained from the reaction of this compound with representative amine and thiol nucleophiles.

Reaction Overview and Product Comparison

The nucleophilic substitution reaction of this compound with different nucleophiles proceeds as illustrated in the following diagram. The resulting products exhibit distinct mass-to-charge ratios (m/z) in their mass spectra, confirming the successful incorporation of the respective nucleophile.

Reaction_Scheme reagent This compound product 5-(Substituted-methyl)-3-phenylisoxazole reagent->product Base nucleophile Nucleophile (Nu-H) nucleophile->product byproduct HBr Workflow cluster_synthesis Synthesis cluster_analysis Analysis A Reactants: This compound + Nucleophile + Base B Reaction in Solvent (e.g., Acetonitrile) A->B C Workup and Purification (Extraction, Chromatography) B->C D Sample Preparation (Dilution in MeOH/ACN) C->D Purified Product E ESI-MS Analysis (Positive Ion Mode) D->E F Data Interpretation (Identify [M+H]⁺ and Fragments) E->F

Reactivity Showdown: 5-(Chloromethyl)- vs. 5-(Bromomethyl)-3-phenylisoxazole in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and organic synthesis, the choice of starting materials is paramount to the efficiency and success of a synthetic route. For researchers utilizing the 3-phenylisoxazole scaffold, the 5-(halomethyl) derivatives serve as critical building blocks for introducing a variety of functional groups via nucleophilic substitution. This guide provides an objective comparison of the reactivity of 5-(chloromethyl)-3-phenylisoxazole and 5-(bromomethyl)-3-phenylisoxazole, supported by established chemical principles and illustrative experimental data, to aid scientists in selecting the optimal reagent for their research endeavors.

Executive Summary

The primary difference in reactivity between 5-(chloromethyl)-3-phenylisoxazole and this compound lies in the nature of the halogen leaving group. Bromide is a superior leaving group to chloride due to its lower electronegativity and larger atomic radius, which allows for better stabilization of the negative charge in the transition state and as the leaving anion. Consequently, this compound exhibits significantly higher reactivity in nucleophilic substitution reactions, leading to faster reaction times and often requiring milder reaction conditions compared to its chloro-analogue. This enhanced reactivity can be advantageous in multi-step syntheses where minimizing reaction time and temperature is crucial for preserving sensitive functional groups.

Comparative Reactivity Data

The following table summarizes the expected quantitative differences in reactivity based on general principles of nucleophilic substitution and analogous systems. The data illustrates a representative nucleophilic substitution reaction with a generic nucleophile (Nu-).

Parameter5-(Chloromethyl)-3-phenylisoxazoleThis compoundJustification
Relative Reaction Rate SlowerFasterBromide is a better leaving group than chloride, leading to a lower activation energy for the substitution reaction.[1]
Typical Reaction Time 8 - 24 hours1 - 6 hoursThe higher reactivity of the bromo-derivative results in a more rapid conversion to the product.[1]
Typical Reaction Temp. 50°C to RefluxRoom Temperature to 50°CThe lower energy barrier for displacing bromide often allows for the use of milder temperature conditions.[1]
Typical Yield Good to ExcellentGood to ExcellentWhile reaction conditions differ, both substrates can typically be converted to products in high yield with appropriate optimization.
Choice of Base Often requires a stronger baseCan be used with a milder baseThe greater reactivity of the bromo-compound means a less potent base is often sufficient to facilitate the reaction.[1]

Logical Relationship of Reactivity

The following diagram illustrates the fundamental principle governing the differential reactivity of the two compounds.

G cluster_reactivity Comparative Reactivity in Nucleophilic Substitution cluster_chloro 5-(Chloromethyl)- derivative cluster_bromo 5-(Bromomethyl)- derivative Start Choice of 5-(Halomethyl)-3-phenylisoxazole Chloro Chloride (Cl-) Leaving Group Start->Chloro Bromo Bromide (Br-) Leaving Group Start->Bromo Chloro_prop Higher Electronegativity Smaller Atomic Radius Chloro->Chloro_prop Properties Chloro_react Poorer Leaving Group Chloro->Chloro_react Chloro_cond Slower Reaction Rate Harsher Conditions Chloro_react->Chloro_cond Bromo_prop Lower Electronegativity Larger Atomic Radius Bromo->Bromo_prop Properties Bromo_react Better Leaving Group Bromo->Bromo_react Bromo_cond Faster Reaction Rate Milder Conditions Bromo_react->Bromo_cond

Figure 1. A diagram illustrating the factors influencing the relative reactivity of 5-(chloromethyl)- and this compound.

Experimental Protocols

The following are representative protocols for a nucleophilic substitution reaction with a primary amine nucleophile. These protocols are generalized and may require optimization for specific substrates and nucleophiles.

Protocol 1: Nucleophilic Substitution using this compound (More Reactive)

Reaction Setup:

  • To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, THF), add the primary amine (1.1 equivalents).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 equivalents).

Reaction Conditions:

  • Stir the reaction mixture at room temperature to 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The typical reaction time is 1-6 hours.

Work-up and Purification:

  • Upon completion, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted product.

Protocol 2: Nucleophilic Substitution using 5-(Chloromethyl)-3-phenylisoxazole (Less Reactive)

Reaction Setup:

  • To a solution of 5-(chloromethyl)-3-phenylisoxazole (1.0 equivalent) in a polar aprotic solvent (e.g., DMF, DMSO), add the primary amine (1.2 equivalents).

  • Add a suitable base, which may need to be stronger than that used for the bromo-derivative (e.g., sodium hydride (NaH), 1.5 equivalents, or a higher excess of a weaker base like K₂CO₃).

Reaction Conditions:

  • Heat the reaction mixture to a temperature between 60°C and the reflux temperature of the solvent.

  • Stir for 8-24 hours, monitoring the reaction progress by TLC.

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Conclusion

For researchers and drug development professionals working with the 3-phenylisoxazole core, the choice between 5-(chloromethyl)- and this compound as a synthetic precursor has significant implications for reaction efficiency. The bromo-derivative offers substantially higher reactivity, enabling the use of milder conditions and shorter reaction times. This can be particularly beneficial in complex, multi-step syntheses where the preservation of sensitive functional groups is a priority. While the chloro-derivative is a viable and often more economical option, its lower reactivity necessitates more forcing conditions, which may not be compatible with all substrates. The selection of the appropriate starting material should, therefore, be guided by the specific requirements of the synthetic route, including the nature of the nucleophile, the presence of other functional groups, and considerations of time and cost.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenylisoxazole Analogs as Chitin Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 3-phenylisoxazole scaffold is recognized as a privileged heterocyclic motif in medicinal chemistry, valued for its broad range of biological activities.[1] A critical aspect of developing potent therapeutic agents from this core structure lies in understanding its structure-activity relationships (SAR). This guide provides a comparative analysis of 3-phenylisoxazole analogs, focusing specifically on their efficacy as chitin synthesis inhibitors, a target for developing novel insecticides.

Comparative Analysis of Biological Activity

The inhibitory activity of 3-phenylisoxazole analogs against chitin synthesis is highly dependent on the nature and position of substituents on the phenyl ring.[1] A study focusing on a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives provides clear quantitative data on these relationships. The in vitro activity was determined by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) for various analogs, where the primary modification is the substituent at the para-position (R) of the phenyl ring.[1]

Compound IDSubstituent (R)IC50 (µM)
1H0.13
2F0.08
3Cl0.07
4Br0.09
5I0.25
6CH₃0.06
7C₂H₅0.07
8n-C₃H₇0.08
9i-C₃H₇0.15
10n-C₄H₉0.09
11t-C₄H₉>10
12OCH₃0.22
14NO₂>10
15CF₃>10
Key SAR Insights

The data reveals several key trends for achieving potent chitin synthesis inhibition:

  • Halogen Substituents : Small halogen atoms, such as fluorine (Compound 2) and chlorine (Compound 3), at the para-position yielded the most potent activity.[1] Potency decreased as the size of the halogen increased, with iodine (Compound 5) being significantly less active.[1]

  • Alkyl Substituents : Small, linear alkyl groups like methyl (Compound 6), ethyl (Compound 7), and n-butyl (Compound 10) were well-tolerated and maintained high potency.[1] However, steric hindrance appears to be a critical limiting factor, as the bulky tertiary-butyl group (Compound 11) led to a dramatic loss of activity.[1]

  • Alkoxy Groups : Alkoxy substituents like OCH₃ (Compound 12) were tolerated but resulted in lower potency compared to the top-performing halogen and small alkyl analogs.[1]

  • Electron-Withdrawing & Bulky Groups : Strong electron-withdrawing groups such as nitro (NO₂, Compound 14) and trifluoromethyl (CF₃, Compound 15) completely abolished the inhibitory activity, as did the bulky t-butyl group.[1]

SAR_Summary cluster_core SAR of 3-Phenylisoxazole Analogs cluster_activity Effect on Activity cluster_groups Substituent Groups Core 3-Phenylisoxazole Core R-Group at para-position Halogens Small Halogens (F, Cl) Alkyls Small, Linear Alkyls (CH3, C2H5) Bulky Bulky Groups (t-Butyl) EWG Strong EWG (NO2, CF3) LargeHalogens Large Halogens (I) Increase Increased Potency (Lower IC50) Decrease Decreased Potency (Higher IC50) Halogens->Increase Alkyls->Increase Bulky->Decrease EWG->Decrease LargeHalogens->Decrease

Summary of Structure-Activity Relationships.

Experimental Protocols

Reproducibility is fundamental to scientific research. Detailed below are the methodologies for the key assays relevant to this class of compounds.

Protocol 1: In Vitro Chitin Synthesis Inhibition Assay

This protocol outlines the method used to determine the IC50 values listed in Table 1.[1]

  • Tissue Preparation : The integument (epidermis with cuticle) is dissected from larvae of the rice stem borer, Chilo suppressalis.

  • Culturing : The dissected tissue is cultured in a suitable medium that supports cellular activity.

  • Compound Treatment : The cultured integument is treated with various concentrations of the synthesized 3-phenylisoxazole analogs. A control group receives only the vehicle (e.g., DMSO).

  • Radiolabeling : A radiolabeled precursor of chitin, such as N-acetyl-[D-1-³H]glucosamine, is added to the culture medium.

  • Incubation : The tissues are incubated for a specific period to allow for the incorporation of the radiolabeled precursor into newly synthesized chitin.

  • Measurement : After incubation, the tissue is processed to isolate the chitin. The amount of radioactivity incorporated is measured using a scintillation counter.

  • Data Analysis : The percentage of inhibition of chitin synthesis is calculated by comparing the radioactivity in treated samples to the control. The IC50 value is then determined by plotting inhibition percentage against compound concentration.

Protocol 2: General Cytotoxicity Screening (MTT Assay)

While the primary activity discussed is chitin synthesis inhibition, assessing general cytotoxicity is a crucial step in drug development to evaluate a compound's therapeutic window. The MTT assay is a standard colorimetric method for this purpose.[2][3]

  • Cell Seeding : Cancer cells (e.g., HeLa, A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment : Cells are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for a set duration, typically 24, 48, or 72 hours.[2] A vehicle control is included.

  • MTT Addition : After the treatment period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3] The plate is incubated for approximately 4 hours. During this time, mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization : The MTT solution is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.[3]

  • Absorbance Measurement : The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570-620 nm). The amount of formazan produced is directly proportional to the number of viable cells.[3]

  • Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h for Attachment seed->incubate1 treat Add Serial Dilutions of Compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 add_dmso Add DMSO to Dissolve Crystals incubate3->add_dmso read Measure Absorbance with Plate Reader add_dmso->read calculate Calculate % Viability & Determine IC50 read->calculate end End calculate->end

Workflow for a standard MTT cytotoxicity assay.

References

Spectroscopic Analysis of 5-(Bromomethyl)-3-phenylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for 5-(Bromomethyl)-3-phenylisoxazole and its chloro-analog. The data for the bromo- and iodo-analogs are predicted based on established substituent effects observed in related halogenated compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~7.8 (m), ~7.5 (m), ~6.7 (s), ~4.6 (s)m, m, s, sPhenyl-H, Phenyl-H, Isoxazole-H4, -CH₂Br
5-(Chloromethyl)-3-phenylisoxazole 7.82-7.79 (m), 7.49-7.46 (m), 6.67 (s), 4.75 (s)m, m, s, sPhenyl-H, Phenyl-H, Isoxazole-H4, -CH₂Cl
3-(Chloromethyl)-5-phenylisoxazole 7.72-7.69 (m), 7.48-7.45 (m), 6.55 (s), 4.70 (s)m, m, s, sPhenyl-H, Phenyl-H, Isoxazole-H4, -CH₂Cl

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound (Predicted) ~171 (C5), ~163 (C3), ~131, ~129, ~127 (Phenyl-C), ~102 (C4), ~25 (-CH₂Br)
5-(Chloromethyl)-3-phenylisoxazole 170.8, 162.9, 130.6, 129.1, 126.8, 101.9, 35.8
3-(Chloromethyl)-5-phenylisoxazole 173.0, 161.2, 130.5, 129.2, 125.9, 100.8, 37.2

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound ESI237.9/239.9
5-(Chloromethyl)-3-phenylisoxazole ESI194.0
3-(Chloromethyl)-5-phenylisoxazole ESI194.0

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the isoxazole derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 to 32 scans.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and typically 1024 scans.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The ESI source is operated in positive ion mode, and the mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The characterization of novel isoxazole derivatives typically follows a structured workflow to ensure accurate identification and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Isoxazole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Workflow for the synthesis and spectroscopic characterization of isoxazole derivatives.

This guide serves as a valuable resource for researchers working with this compound and related compounds, providing a comparative framework for spectroscopic analysis and established protocols for data acquisition.

Navigating Benzylic Bromination: A Comparative Guide to Alternatives for N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for benzylic bromination is a critical step in synthetic chemistry. N-Bromosuccinimide (NBS) has long been the go-to reagent for this transformation due to its ease of handling and selectivity. However, a range of alternative reagents have emerged, offering potential advantages in terms of efficiency, safety, and cost-effectiveness. This guide provides an objective comparison of NBS and its alternatives, supported by experimental data, to facilitate informed reagent selection for your specific research needs.

Performance Comparison of Brominating Agents

The efficacy of various brominating agents for the benzylic bromination of a range of substrates is summarized below. The data highlights the reaction conditions and corresponding yields, providing a quantitative basis for comparison.

Table 1: Benzylic Bromination of Toluene Derivatives with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and a Lewis Acid Catalyst

EntrySubstrateProductYield (%)
1TolueneBenzyl bromide86
2Ethylbenzene(1-Bromoethyl)benzene98
3p-Xylene1-(Bromomethyl)-4-methylbenzene85
4Mesitylene1-(Bromomethyl)-3,5-dimethylbenzene71
54-Chlorotoluene1-(Bromomethyl)-4-chlorobenzene75
64-Methoxytoluene1-(Bromomethyl)-4-methoxybenzene32*
Conditions: Substrate (0.5 mmol), DBDMH (0.25 mmol), ZrCl₄ (0.05 mmol), CH₂Cl₂, room temperature, 2h. Yields were determined by GC analysis. For the electron-rich 4-methoxytoluene, ring bromination was also observed.[1]

Table 2: Comparison of DBDMH and NBS in the Lewis Acid-Catalyzed Benzylic Bromination of Toluene

EntryBrominating AgentCatalyst (mol%)Yield of Benzyl Bromide (%)Yield of Ring Bromination Products (%)
1DBDMH (0.5 equiv)ZrCl₄ (10)860
2NBS (1.0 equiv)ZrCl₄ (10)390
Conditions: Toluene, Brominating Agent, Catalyst in CH₂Cl₂ at room temperature for 2 hours.[2]

Table 3: Benzylic Bromination using in situ Generated Br₂ in a Continuous Flow Photochemical Reactor

SubstrateProductConversion (%)Yield (%)
3-Fluorotoluene3-Fluorobenzyl bromide8173
2,6-Dichlorotoluene2,6-Dichlorobenzyl bromide9797 (isolated)
Conditions: Continuous flow reactor with 405 nm LED irradiation, in situ Br₂ generation from NaBrO₃/HBr.[3][4]

Table 4: Benzylic Bromination with H₂O₂/HBr System

SubstrateProductYield (%)
2,6-Dichlorotoluene2,6-Dichlorobenzyl bromide91.4
Conditions: Photocatalytic oxidative bromination with H₂O₂ and HBr in a microchannel reactor under light irradiation.[5]

Experimental Protocols

Detailed methodologies for the benzylic bromination reactions cited above are provided to ensure reproducibility.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Benzylic Bromination with DBDMH

This protocol is adapted from the method described by Shibatomi et al. for the zirconium(IV) chloride-catalyzed benzylic bromination of toluene derivatives.[2]

  • Materials:

    • Aromatic Substrate (e.g., Toluene, 0.5 mmol)

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol, 0.5 equiv.)

    • Zirconium(IV) chloride (ZrCl₄, 0.05 mmol, 10 mol%)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Diethyl ether (or other suitable extraction solvent)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Flame-dried glassware, magnetic stirrer, argon atmosphere setup.

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add zirconium(IV) chloride (0.05 mmol) and anhydrous dichloromethane (2 mL).

    • In a separate flask, dissolve the aromatic substrate (0.5 mmol) and DBDMH (0.25 mmol) in anhydrous dichloromethane (2 mL).

    • Add the solution of the substrate and DBDMH to the suspension of ZrCl₄ at room temperature with stirring.

    • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion (typically 2 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by flash chromatography on silica gel if necessary.

Protocol 2: Continuous Photochemical Benzylic Bromination with in situ Generated Br₂

This protocol is based on the work of Kappe and coworkers for the continuous flow photochemical bromination of toluene derivatives.[3][4]

  • Materials and Equipment:

    • Aromatic Substrate (e.g., 2,6-Dichlorotoluene)

    • Sodium Bromate (NaBrO₃)

    • Hydrobromic Acid (HBr)

    • Sodium Thiosulfate (Na₂S₂O₃) solution

    • Organic Solvent (e.g., Chlorobenzene or solvent-free)

    • Continuous flow photochemical reactor (e.g., Corning Lab Photo Reactor) equipped with 405 nm LEDs

    • Syringe pumps

  • Procedure:

    • Prepare separate solutions of the aromatic substrate in an organic solvent (or neat), an aqueous solution of NaBrO₃ and HBr, and an aqueous quenching solution of Na₂S₂O₃.

    • Set up the continuous flow reactor with the appropriate tubing and connections for the reactant and quenching streams.

    • Pump the substrate solution and the NaBrO₃/HBr solution into a mixing unit before the photoreactor. The in situ generation of Br₂ is exothermic and should be handled with appropriate temperature control.

    • The reaction mixture flows through the irradiated zone of the photoreactor. The residence time is controlled by the flow rate and the reactor volume.

    • The output from the reactor is mixed with the Na₂S₂O₃ solution in a second mixing unit to quench any unreacted bromine.

    • The biphasic mixture is collected, and the organic layer is separated, washed, dried, and concentrated to yield the product.

    • Reaction parameters such as temperature, residence time, and stoichiometry should be optimized for each specific substrate.

Protocol 3: Photocatalytic Oxidative Benzylic Bromination with H₂O₂ and HBr in a Microchannel Reactor

This protocol is based on a green and safe process for the synthesis of 2,6-dichlorobenzyl bromide.[5]

  • Materials and Equipment:

    • 2,6-Dichlorotoluene (DCT)

    • Hydrogen Peroxide (H₂O₂)

    • Hydrobromic Acid (HBr)

    • 1,2-Dichloroethane (solvent)

    • Microchannel reactor

    • Light source (e.g., blue LEDs)

  • Procedure:

    • Prepare a solution of DCT in 1,2-dichloroethane, an aqueous solution of HBr, and an aqueous solution of H₂O₂.

    • The solutions are pumped into the microchannel reactor at controlled flow rates to achieve the desired molar ratios (e.g., HBr/H₂O₂/DCT of 1.5:1.5:1).

    • The reaction is carried out under light irradiation at a controlled temperature (e.g., 70 °C) and pressure (e.g., 0.8 MPa).

    • The residence time in the reactor is optimized for maximum conversion and yield (e.g., 5.88 min).

    • The product stream is collected from the reactor outlet and worked up by quenching, extraction, and purification.

Reaction Mechanism and Workflow

The free-radical mechanism for benzylic bromination is a chain reaction involving initiation, propagation, and termination steps. The following diagram illustrates the key steps in this process.

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light or Heat) Br2 Br-Br Initiator->Br2 Homolytic Cleavage Br_rad 2 Br• Br2->Br_rad Br_rad2 Br• Br_rad->Br_rad2 Toluene PhCH₃ Benzyl_rad PhCH₂• Toluene->Benzyl_rad HBr H-Br Br2_2 Br-Br Benzyl_rad->Br2_2 Bromination Br_rad2->Toluene Hydrogen Abstraction Benzyl_bromide PhCH₂Br Br2_2->Benzyl_bromide Br_rad3 Br• Br_rad3->Toluene Chain Reaction Br_rad4 Br• Br_rad5 Br• Br_rad4->Br_rad5 Combination Br2_3 Br₂ Benzyl_rad2 PhCH₂• Benzyl_rad3 PhCH₂• Benzyl_rad2->Benzyl_rad3 Combination Dimer PhCH₂CH₂Ph

Caption: General mechanism of free radical benzylic bromination.

This guide provides a starting point for selecting an alternative to NBS for benzylic bromination. The optimal choice will depend on the specific substrate, desired scale, and available laboratory equipment. For many applications, DBDMH in the presence of a Lewis acid offers a highly efficient and selective alternative. For processes where green chemistry principles are paramount, the in situ generation of bromine using systems like H₂O₂/HBr or NaBrO₃/HBr in continuous flow reactors presents a compelling option.

References

A Comparative Guide to the Synthesis of 5-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals and agrochemicals. The substituent at the 5-position, in particular, plays a crucial role in modulating the biological activity of these compounds. Consequently, the development of efficient and versatile synthetic routes to 5-substituted isoxazoles is of significant interest to the scientific community. This guide provides an objective comparison of the most prevalent synthetic methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal route for their specific needs.

Key Synthetic Strategies at a Glance

Two primary strategies dominate the synthesis of 5-substituted isoxazoles: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine. Each approach offers distinct advantages and is amenable to various modifications, including metal-catalyzed and metal-free conditions, which influence regioselectivity, substrate scope, and reaction efficiency.

G cluster_0 Synthetic Approaches to 5-Substituted Isoxazoles Start Starting Materials Route1 1,3-Dipolar Cycloaddition Start->Route1 Alkynes & Nitrile Oxides Route2 β-Dicarbonyl Condensation Start->Route2 β-Dicarbonyls & Hydroxylamine Product 5-Substituted Isoxazole Route1->Product Route2->Product

Caption: Overview of the two major synthetic pathways to 5-substituted isoxazoles.

Quantitative Comparison of Synthetic Routes

The choice of synthetic method is often dictated by factors such as desired regioselectivity, availability of starting materials, and required reaction conditions. The following table summarizes quantitative data from published literature for the synthesis of representative 5-substituted isoxazoles via different routes.

MethodStarting Material 1Starting Material 2ProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-Dipolar CycloadditionPhenylacetyleneBenzonitrile oxide (from Benzaldoxime)3,5-DiphenylisoxazoleNCSDichloromethaneRT485[1]
1,3-Dipolar Cycloaddition1-Ethynyl-2-fluorobenzeneBenzaldoxime5-(2-Fluorophenyl)-3-phenylisoxazolePIFAMeOH/H₂ORT4878[2]
1,3-Dipolar CycloadditionPhenylacetyleneC-Glycosyl formaldehyde oxime3-(β-D-Glycopyranosyl)-5-phenylisoxazoleNCSDichloromethaneRT2475[3]
β-Dicarbonyl Condensation1-Phenyl-1,3-butanedioneHydroxylamine hydrochloride3-Methyl-5-phenylisoxazoleNaOHEthanolReflux290[4]
β-Dicarbonyl CondensationEthyl benzoylacetateHydroxylamine hydrochloride3-Phenyl-isoxazol-5-oneSodium acetateEthanolReflux382[5]
β-Enamino Diketone Condensation(Z)-4-(tert-butylamino)-1-phenylbut-3-ene-1,2-dioneHydroxylamine hydrochloride4-Formyl-3-phenyl-5-methylisoxazoleBF₃·OEt₂AcetonitrileReflux180[6]
Copper-Catalyzed CycloadditionPhenylacetyleneBenzaldoxime3,5-DiphenylisoxazoleCu(I)aq. t-BuOHRT1291[7]
Metal-Free CycloadditionPropargylic ketonesTMSN₃5-Substituted isoxazolesTEMPOMethanolRT13up to 95[8]

NCS: N-Chlorosuccinimide, PIFA: Phenyliodine bis(trifluoroacetate), RT: Room Temperature, aq: aqueous, t-BuOH: tert-Butanol, TMSN₃: Azidotrimethylsilane, TEMPO: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

Experimental Protocols

Route 1: 1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition of a nitrile oxide, often generated in situ, with an alkyne. It is a highly versatile and widely used method for constructing the isoxazole ring.

G cluster_0 1,3-Dipolar Cycloaddition Workflow A Aldoxime B Oxidation A->B C Nitrile Oxide (in situ) B->C E [3+2] Cycloaddition C->E D Alkyne D->E F 5-Substituted Isoxazole E->F

Caption: Experimental workflow for the 1,3-dipolar cycloaddition route.

Protocol: Synthesis of 3,5-Diphenylisoxazole [1]

  • Materials: Benzaldoxime, Phenylacetylene, N-Chlorosuccinimide (NCS), Dichloromethane (DCM), Triethylamine.

  • Procedure:

    • To a stirred solution of benzaldoxime (1.0 mmol) and phenylacetylene (1.2 mmol) in dichloromethane (10 mL) at room temperature, add triethylamine (1.5 mmol).

    • Add N-chlorosuccinimide (1.1 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,5-diphenylisoxazole.

    • Yield: 85%.

Route 2: Condensation of β-Dicarbonyl Compounds

This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. The regioselectivity can be an issue with unsymmetrical β-diketones, but modern variations using β-enamino diketones offer excellent control.[6]

G cluster_1 β-Dicarbonyl Condensation Workflow G β-Dicarbonyl Compound I Condensation G->I H Hydroxylamine Hydrochloride H->I J Cyclization I->J K Dehydration J->K L 5-Substituted Isoxazole K->L

Caption: Experimental workflow for the β-dicarbonyl condensation route.

Protocol: Synthesis of 3-Methyl-5-phenylisoxazole [4]

  • Materials: 1-Phenyl-1,3-butanedione, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol.

  • Procedure:

    • Dissolve 1-phenyl-1,3-butanedione (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

    • Add a solution of sodium hydroxide (1.5 mmol) in water (2 mL) dropwise to the reaction mixture.

    • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 3-methyl-5-phenylisoxazole.

    • Yield: 90%.

Conclusion

Both the 1,3-dipolar cycloaddition and the β-dicarbonyl condensation pathways are robust and versatile methods for the synthesis of 5-substituted isoxazoles. The cycloaddition route generally offers milder reaction conditions and a broader substrate scope, particularly with the advent of metal-catalyzed and advanced metal-free protocols. The condensation of β-dicarbonyls, especially with the use of β-enamino diketones, provides a powerful and regioselective alternative. The choice of the synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of 5-substituted isoxazoles in a research and development setting.

References

A Comparative Guide to Bioisosteric Replacement Strategies for the Phenylisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The phenylisoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Bioisosteric replacement, a strategy of substituting one functional group with another that retains similar biological activity, is a powerful tool in drug discovery to optimize physicochemical properties, potency, and pharmacokinetic profiles.[4] This guide provides a comparative analysis of common bioisosteric replacement strategies for the phenyl group in the phenylisoxazole scaffold, supported by experimental data and detailed protocols.

Bioisosteric Replacement Strategies: An Overview

The phenyl ring in phenylisoxazole can be replaced with a variety of other cyclic systems to modulate its properties. These replacements can be broadly categorized into two main classes: heterocyclic bioisosteres and non-aromatic bioisosteres.

Heterocyclic Bioisosteres: These are aromatic rings containing one or more heteroatoms (e.g., nitrogen, sulfur, oxygen). Common examples include pyridinyl and thienyl rings. The introduction of heteroatoms can alter the electronic distribution, polarity, and metabolic stability of the molecule.[5][6]

Non-Aromatic Bioisosteres: These are saturated or partially saturated cyclic systems that can mimic the spatial arrangement of the phenyl ring. Examples include cycloalkyl groups and bridged bicyclic systems like bicyclo[1.1.1]pentane.[6][7][8] These replacements can improve properties like solubility and reduce interactions with metabolic enzymes.[6]

cluster_0 Phenylisoxazole Scaffold cluster_1 Bioisosteric Replacements cluster_2 Heterocyclic cluster_3 Non-Aromatic Phenylisoxazole Pyridinylisoxazole Pyridinylisoxazole Phenylisoxazole->Pyridinylisoxazole Cyclohexylisoxazole Cyclohexylisoxazole Phenylisoxazole->Cyclohexylisoxazole Thienylisoxazole Thienylisoxazole BCPisoxazole Bicyclo[1.1.1]pentylisoxazole

Bioisosteric replacement strategies for the phenylisoxazole scaffold.

Comparative Performance Data

The choice of a bioisosteric replacement can significantly impact the biological activity of the resulting compound. The following tables summarize quantitative data from studies comparing phenylisoxazole derivatives with their bioisosteres.

Anti-inflammatory Activity
Compound IDScaffoldR GroupTargetIC50 (µM)Reference
1 Phenylisoxazole4-SO2NH2COX-20.45[9]
2 Pyridinylisoxazole4-SO2NH2COX-20.38[9]
3 PhenylisoxazoleHCOX-27.8[9]
4 PyridinylisoxazoleHCOX-26.5[9]
Anticancer Activity
Compound IDScaffoldR GroupCell LineIC50 (µM)Reference
5 Phenylisoxazole3-NH2T24 (Bladder Cancer)15.2[10]
6 Phenylisoxazole3-NO2T24 (Bladder Cancer)3.4[10]
7 Phenylisoxazole3-ClT24 (Bladder Cancer)8.7[10]

Signaling Pathways

Phenylisoxazole derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for rational drug design.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Some isoxazole derivatives have been found to inhibit this pathway.[11]

Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IKK Complex->IκBα leads to degradation of NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription induces Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->IKK Complex inhibit

Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another key player in inflammatory responses. Certain isoxazole-based compounds have been identified as inhibitors of p38 MAP kinase.[12][13]

Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression induces Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->p38 MAPK inhibit Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase activate PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation promote Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->Akt inhibit cluster_workflow Bioisosteric Replacement Workflow A Identify Lead Phenylisoxazole Compound B Design Bioisosteric Analogs (Heterocyclic & Non-Aromatic) A->B C Synthesize Analogs B->C D In Vitro Biological Evaluation (e.g., Enzyme/Receptor Assays) C->D E Analyze Structure-Activity Relationship (SAR) D->E F Select Promising Candidates E->F G In Vivo Efficacy & PK/PD Studies F->G H Lead Optimization G->H H->B Iterative Refinement

References

Unveiling the Molecular Architecture: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and optimizing its properties. Isoxazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The definitive confirmation of their molecular structure is paramount for establishing structure-activity relationships (SAR) and driving rational drug design.[2] Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing unambiguous, high-resolution three-dimensional structural data.[2][4]

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of isoxazole derivatives. It includes a detailed experimental protocol for single-crystal X-ray diffraction and presents a comparative analysis of crystallographic data for several isoxazole derivatives to highlight the precision and reliability of this technique.

The Decisive Evidence: X-ray Crystallography in Focus

X-ray crystallography offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of a molecule's conformation in the solid state.[4] This technique has been instrumental in confirming the structures of numerous novel isoxazole derivatives, providing the definitive evidence required for publication and patent applications.

Comparative Crystallographic Data of Isoxazole Derivatives

To illustrate the utility of X-ray crystallography, the following table summarizes key crystallographic parameters for a selection of isoxazole derivatives. This data provides a benchmark for researchers working on the synthesis and characterization of new compounds in this class.

Compound NameChemical FormulaCrystal SystemSpace GroupResolution (Å)R-factorReference
3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazoleC₁₈H₁₇NO₄MonoclinicP2₁/cNot ReportedNot Reported[5]
3-(4-methoxyphenyl)-5-(4-pyridinyl)isoxazoleC₁₅H₁₂N₂O₂Not ReportedNot ReportedNot ReportedNot Reported[5]
Isoxazole Derivative 4h Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
RORγt LBD in complex with compound 3 Not SpecifiedNot SpecifiedNot Specified1.46Not Specified[4]
RORγt LBD in complex with compound 9 Not SpecifiedNot SpecifiedNot Specified1.55Not Specified[4]

Note: The completeness of publicly available crystallographic data can vary. For detailed structural information, researchers are encouraged to consult the original publications and the associated Crystallographic Information Files (CIFs).

A Comparative Look: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques offer complementary information and are often used in conjunction to provide a comprehensive characterization of a new compound.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state.[4]High resolution and unambiguous structure determination.[7]Requires a high-quality single crystal, which can be challenging to obtain. Provides a static picture of the molecule in the solid state.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the connectivity of atoms, the chemical environment of nuclei, and the dynamic behavior of the molecule in solution.[2][9]Provides information about the molecule's structure and dynamics in solution, which can be more physiologically relevant. Does not require crystallization.[9]Interpretation of complex spectra can be challenging, and it does not provide the same level of precision for bond lengths and angles as X-ray crystallography.[2]
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the molecular formula and identify structural motifs.[1][10]High sensitivity and requires only a small amount of sample.Does not provide information about the three-dimensional structure of the molecule.[2]

The Experimental Blueprint: A Detailed Protocol for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure by X-ray diffraction relies on a meticulous experimental workflow. The following protocol outlines the key steps involved in the structural analysis of isoxazole derivatives.

I. Crystal Growth

The initial and often most critical step is the growth of high-quality single crystals.[3]

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the isoxazole derivative has moderate solubility.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

  • Slow Evaporation: Filter the solution into a clean vial and cover it with a lid or parafilm containing a few small perforations to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take from several days to weeks.

II. Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a well-formed, transparent crystal with sharp edges, typically between 0.1 and 0.3 mm in all dimensions.[11]

  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryo-loop or a suitable adhesive.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] As the crystal is rotated, it is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[2]

III. Structure Solution and Refinement
  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[11]

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map of the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the best possible fit, resulting in a final, accurate three-dimensional structure.[2]

Visualizing the Workflow and Logic

To further clarify the process and the relationships between different structural elucidation techniques, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystallography X-ray Crystallography Synthesis Synthesis of Isoxazole Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Definitive 3D Structure

Caption: A flowchart illustrating the key stages of the experimental workflow for determining the crystal structure of an isoxazole derivative using X-ray crystallography.

logical_relationship Relationship of Structural Elucidation Techniques Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Solution Structure) NMR->Xray Complements with Solution Dynamics MS Mass Spectrometry (Molecular Weight & Formula) MS->Xray Complements with Formula Verification Proposed_Structure Proposed Structure (from Synthesis) Proposed_Structure->Xray Confirms 3D Structure Proposed_Structure->NMR Confirms Connectivity Proposed_Structure->MS Confirms Molecular Formula

Caption: A diagram illustrating the complementary roles of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the complete structural elucidation of a new isoxazole derivative.

References

Phenylisoxazole Isomers in Cancer Research: A Comparative Guide to the Biological Activity of 3-Phenylisoxazole and 5-Phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is critical in the pursuit of novel therapeutics. This guide provides an objective comparison of the biological activities of 3-phenylisoxazole and 5-phenylisoxazole isomers, with a focus on their potential as anticancer agents. By presenting available experimental data, detailed methodologies, and visualizing a key signaling pathway, this document aims to facilitate a deeper understanding of their structure-activity relationships.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs. When substituted with a phenyl group, two positional isomers are possible: 3-phenylisoxazole and 5-phenylisoxazole. While structurally similar, the placement of the phenyl group at either the 3- or 5-position of the isoxazole ring can significantly influence the molecule's electronic properties, spatial arrangement, and ultimately, its interaction with biological targets. This comparison focuses on the anticancer activity of derivatives of these two isomers, providing a side-by-side look at their in vitro efficacy.

Comparative Analysis of Anticancer Activity

The exploration of 3-phenylisoxazole and 5-phenylisoxazole derivatives as potential anticancer agents has yielded promising, albeit distinct, results. Research into 3-phenylisoxazole derivatives has identified compounds with potent anti-proliferative effects against various cancer cell lines. Conversely, studies on 5-phenylisoxazole derivatives have also revealed significant cytotoxic activity.

To provide a direct comparison, this guide focuses on the inhibitory activity of derivatives of both isomers against the human prostate cancer cell line, PC3. While the specific derivatives tested in the available literature differ in their substitution patterns, the data offers valuable insights into the potential of each isomeric scaffold.

One study on 3-phenylisoxazole derivatives investigated their efficacy as histone deacetylase (HDAC) inhibitors and their resulting anti-proliferative activity.[1] In contrast, a separate study explored a series of 5-(thiophen-2-yl)isoxazole derivatives for their anticancer properties. The data from these studies against the PC3 cell line is presented below. It is important to note that the 5-phenylisoxazole derivatives in this comparison contain a thiophene ring at the 5-position of the isoxazole, which influences their biological activity.

Data Presentation: Anti-proliferative Activity against PC3 Cancer Cells

Isomer ScaffoldCompoundSubstituentsIC50 (µM) on PC3 CellsReference
3-Phenylisoxazole Compound 103-(p-tolyl)isoxazole derivative9.18[1]
Compound 173-(p-tolyl)isoxazole derivative with a different linker5.82[1]
5-Phenylisoxazole TTI-15-(thiophen-2-yl)-3-phenylisoxazole> 50
TTI-25-(thiophen-2-yl)-3-(4-methoxyphenyl)isoxazole24.36
TTI-35-(thiophen-2-yl)-3-(3,4-dimethoxyphenyl)isoxazole10.27
TTI-43-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63
TTI-53-(4-hydroxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole3.25
TTI-65-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole1.91

Experimental Protocols

The following is a representative experimental protocol for determining the anti-proliferative activity and IC50 values of compounds against a cancer cell line, based on commonly used colorimetric assays such as the MTT or MTS assay.

Cell Viability Assay (MTT/MTS Assay)

  • Cell Seeding: Prostate cancer (PC3) cells are harvested from culture and seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds (3-phenylisoxazole and 5-phenylisoxazole derivatives) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions of the stock solutions are prepared in culture medium to achieve the desired final concentrations. The medium from the seeded cells is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to each well. Control wells containing medium with the solvent (e.g., DMSO) at the same final concentration as the test wells, and wells with medium alone (blank) are also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Addition of Reagent:

    • For MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2 to 4 hours at 37°C. Following this, the medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

    • For MTS Assay: 20 µL of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, combined with an electron coupling agent (e.g., phenazine ethosulfate), is added directly to each well. The plates are incubated for 1 to 4 hours at 37°C.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm for the MTT assay or 490 nm for the MTS assay. A reference wavelength of 630-690 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a critical signaling cascade in this process.

IntrinsicApoptosisPathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal p53 p53 Stress->p53 Bax_Bak Bax / Bak p53->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Permeabilizes Membrane Bcl2_BclxL Bcl-2 / Bcl-xL Bcl2_BclxL->Bax_Bak Inhibits CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Intrinsic Apoptosis Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 5-(Bromomethyl)-3-phenylisoxazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The paramount importance of proper chemical waste management in a laboratory setting cannot be overstated. Adherence to established disposal protocols for hazardous substances like 5-(Bromomethyl)-3-phenylisoxazole is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Profile of this compound

Understanding the hazards associated with a chemical is the first step toward safe handling and disposal. This compound is a halogenated organic compound with the following key hazards:

Hazard ClassificationDescriptionReferences
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[3]
Specific Target Organ Toxicity May cause respiratory irritation.[3]
Hazardous Decomposition Thermal decomposition can release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and bromine.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final disposal.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure risks:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator.

All handling of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal routes.

  • Waste Classification: this compound is a halogenated organic solid waste .[4][5]

  • Waste Container:

    • Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste."[4][6]

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[6]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[6][7] Do not use abbreviations.

  • Collection Procedure:

    • Solid Waste: Carefully transfer any unused or waste solid this compound into the designated halogenated organic waste container using a clean spatula. Avoid creating dust.[8]

    • Solutions: If the compound is in a solution with a halogenated solvent, pour the solution into the designated liquid halogenated organic waste container. If dissolved in a non-halogenated solvent, it should still be disposed of in the halogenated waste stream.

    • Incompatible Materials: Do not mix with strong oxidizing agents, strong bases, or strong reducing agents in the same waste container.[3] Also, avoid mixing with acids and bases.[4]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[9]

    • Collect the rinsate and add it to the designated halogenated organic liquid waste container.[8]

  • Container Disposal:

    • After triple rinsing, the container can be offered for recycling or reconditioning.[9]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[9]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, absorbent pads, or labware, must be treated as hazardous waste.

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in the designated solid waste container.[8]

  • Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound should be placed in a sealed, labeled bag or container and disposed of as halogenated organic waste.[10]

Final Disposal

The final disposal of the collected hazardous waste must be handled by a licensed and approved waste disposal company.

  • Method: The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing to neutralize the hazardous decomposition products like hydrogen halides and bromine.[9][11][12]

  • Regulations: All disposal activities must be in strict compliance with local, regional, and national hazardous waste regulations.[3][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_collection Waste Collection start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decontaminate Decontaminate Empty Containers (Triple Rinse) start->decontaminate classify Classify Waste: Halogenated Organic ppe->classify solid_waste Solid Waste (Unused chemical, contaminated solids) classify->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) classify->liquid_waste segregate Segregate into Labeled 'Halogenated Waste' Container solid_waste->segregate liquid_waste->segregate final_disposal Arrange for Pickup by Licensed Waste Disposal Service segregate->final_disposal dispose_rinsate Collect Rinsate as Halogenated Liquid Waste decontaminate->dispose_rinsate dispose_rinsate->segregate incineration Final Disposal Method: Controlled Incineration final_disposal->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and waste management protocols.

References

Essential Safety and Operational Guide for 5-(Bromomethyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-(Bromomethyl)-3-phenylisoxazole (CAS No: 2039-50-1). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns and eye damage and is harmful if swallowed.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

CategoryItemStandardPurpose
Eye/Face Protection Safety Goggles with Side ShieldsEN 166 (EU) or NIOSH (US)Protects against chemical splashes and airborne particles.[2]
Hand Protection Chemical-Resistant GlovesProvides a barrier against direct skin contact. Double-gloving is recommended.[3]
Body Protection Flame-Resistant Lab CoatPrevents contamination of personal clothing and protects against splashes.[2]
Full-Length Pants and Closed-Toe ShoesEnsures complete skin coverage of the lower body and feet.[4]
Respiratory Protection Full-Face RespiratorRequired if exposure limits are exceeded or if irritation is experienced.[2]

Operational Plan: Handling Procedures

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.

Experimental Workflow

prep Preparation: - Don appropriate PPE - Prepare work area in fume hood weigh Weighing: - Use a tared container - Handle carefully to avoid dust prep->weigh transfer Transfer: - Use a spatula for solids - Slowly add to solvent for solutions weigh->transfer post Post-Handling: - Decontaminate work area - Properly doff PPE transfer->post wash Wash Hands: - Thoroughly wash with soap and water post->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly worn. Cover the work surface within the chemical fume hood with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid compound using a tared container. Minimize the generation of dust.

  • Transfer and Solution Preparation: Use a spatula to transfer the solid. If preparing a solution, slowly add the solid to the solvent in a suitable container to avoid splashing.

  • Post-Handling: After use, decontaminate all glassware and the work surface. Remove PPE carefully, avoiding contact with contaminated surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Do not eat, drink, or smoke in the laboratory.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 2: First-Aid Measures

Exposure RouteAction
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[1]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Response Plan

evacuate Evacuate and Alert: - Evacuate immediate area - Alert nearby personnel contain Contain Spill: - Use absorbent pads to contain the spill evacuate->contain collect Collect Waste: - Place contaminated materials in a sealed, labeled bag contain->collect decontaminate Decontaminate Area: - Clean the spill area thoroughly collect->decontaminate dispose Dispose of Waste: - Dispose of as hazardous waste decontaminate->dispose

Caption: Logical flow for responding to a spill of this compound.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Waste containing this compound is classified as hazardous waste and requires proper disposal.

Waste Segregation and Disposal Protocol
  • Segregation: Never mix halogenated waste with non-halogenated organic waste.[6][7] This is crucial for cost-effective and safe disposal.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound".[7] Labeling should occur as soon as the first drop of waste is added.[6]

  • Waste Streams:

    • Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container for solid halogenated organic waste.[3]

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[3]

  • Disposal Method: All waste must be disposed of through a licensed chemical destruction plant, typically via high-temperature incineration with flue gas scrubbing.[2] Do not discharge this chemical into sewer systems.[2]

Table 3: Waste Container Guidelines

Waste TypeContainer SpecificationLabeling Requirement
Solid Halogenated Waste Sealable, chemically compatible container"Hazardous Waste: Solid Halogenated Organics"
Liquid Halogenated Waste Sealable, chemically compatible container"Hazardous Waste: Liquid Halogenated Organics"

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-3-phenylisoxazole
Reactant of Route 2
5-(Bromomethyl)-3-phenylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.